trans-4-Aminocyclohexanemethanol hydrochloride
Description
Properties
IUPAC Name |
(4-aminocyclohexyl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHKTFVRDSRTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933936 | |
| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89854-95-5, 1504-49-0 | |
| Record name | Cyclohexanemethanol, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89854-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1504-49-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to trans-4-Aminocyclohexanemethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of trans-4-Aminocyclohexanemethanol hydrochloride. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and organic synthesis.
Core Chemical Properties
This compound is a bifunctional organic compound featuring a cyclohexane ring substituted with both an amino group and a hydroxymethyl group in a trans configuration.[1] This structure makes it a valuable building block in the synthesis of more complex molecules.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media.[1]
Table 1: General Chemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1504-49-0 | [1][3] |
| Molecular Formula | C₇H₁₆ClNO (or C₇H₁₅NO·HCl) | [1][3][] |
| Molecular Weight | 165.66 g/mol | [1][3][] |
| IUPAC Name | (4-aminocyclohexyl)methanol;hydrochloride | [1][] |
| Appearance | White to off-white solid, powder, or crystals | [5][6] |
| Melting Point | 178 °C | [7] |
| Storage | Store at 2-8°C for long-term storage; can be stored at room temperature. |[3][7] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference |
|---|---|---|
| Water | High solubility | [1] |
| Methanol | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethanol | Soluble | [2] |
| Ether | Soluble |[2] |
Synthesis and Purification Protocols
The synthesis of this compound can be achieved through various methods, often involving the reduction of a corresponding aromatic precursor followed by functional group manipulation.
Experimental Protocol 1: Catalytic Hydrogenation of p-Acetamidophenol Derivatives
This industrial method involves a multi-step process starting from a readily available precursor.
-
Catalytic Hydrogenation:
-
Saponification:
-
Esterification and Hydrochloride Salt Formation:
-
The intermediate is subjected to methanol esterification.
-
The final product is converted to its hydrochloride salt by reacting it with hydrochloric acid in an aqueous solution to yield this compound.[1]
-
Experimental Protocol 2: Purification by Crystallization
Achieving high purity is critical for pharmaceutical applications.
-
Initial Crystallization:
-
Solvent: Toluene or acetone.
-
Procedure: The crude product is dissolved in the chosen solvent at an elevated temperature. The solution is then allowed to cool slowly.
-
Outcome: Needle-like crystals with >99% purity are typically formed.[1]
-
-
Recrystallization for Enhanced Purity:
-
Procedure: The crystals from the initial step are redissolved in a suitable solvent. Activated carbon is added to the solution to adsorb colored impurities.
-
Filtration: A hot filtration is performed to remove the activated carbon.
-
Final Step: The filtrate is cooled slowly to induce recrystallization, yielding a product with enhanced optical purity.[1]
-
Caption: A flowchart illustrating the synthesis and purification process.
Analytical Characterization
The structural integrity and purity of this compound are typically confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the trans stereochemistry. In the ¹H NMR spectrum of the related trans-4-aminocyclohexanol, the protons at C-1 (bearing the OH group) and C-4 (bearing the NH₂ group) are in axial positions in the stable diequatorial chair conformation. This leads to large axial-axial (Jₐₐ) coupling constants (typically 10-13 Hz) with adjacent axial protons, a key feature distinguishing it from the cis isomer which shows smaller coupling constants.[8]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are employed to assess the purity of the compound and identify any potential impurities.[7]
-
Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as O-H, N-H, and C-N bonds.
Experimental Protocol 3: NMR Sample Preparation
-
Sample Weight: Accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR.[8]
-
Solvent Selection: Dissolve the sample in a suitable deuterated solvent such as Deuterated water (D₂O) or Methanol-d₄ (CD₃OD), where the compound is soluble.[8]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ 0 ppm).[9]
-
Data Acquisition: Record the spectra on a spectrometer (e.g., 300, 500, or 600 MHz).[9]
Applications in Research and Development
This compound serves as a versatile intermediate in several areas of chemical and pharmaceutical research.
-
Medicinal Chemistry: The presence of both an amine and a hydroxyl group provides two reactive sites for further chemical modification. This makes it an important starting material for the synthesis of novel drug candidates with potential applications in treating neurological disorders.[1]
-
Organic Synthesis: It is used as a building block to introduce the trans-1,4-substituted cyclohexane scaffold into larger, more complex molecules.[1] This rigid cyclic structure can be beneficial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug molecule.
-
Biochemical Assays: Due to its defined structure, it can be utilized as a tool compound or a fragment in assays designed to study receptor-ligand interactions and enzyme activities.[1]
-
Material Science: The functional groups present could allow for its use in developing new materials with specific properties, such as those involving self-assembly or interactions with biomolecules.[1]
Caption: A diagram showing the key applications of the title compound.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.[2]
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place.[2]
For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Buy this compound | 1504-49-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. calpaclab.com [calpaclab.com]
- 5. usbio.net [usbio.net]
- 6. trans-4-Aminocyclohexanol, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound,1504-49-0-Amadis Chemical [amadischem.com]
- 8. benchchem.com [benchchem.com]
- 9. epfl.ch [epfl.ch]
Unraveling the Biological Role of trans-4-Aminocyclohexanemethanol hydrochloride: A Review of Limited Evidence
Despite its application as a versatile building block in organic synthesis, a comprehensive understanding of the specific mechanism of action of trans-4-Aminocyclohexanemethanol hydrochloride remains elusive within the scientific literature. Extensive searches have revealed a notable absence of in-depth studies detailing its direct biological targets, associated signaling pathways, and quantitative pharmacological data. The available information is largely peripheral, pointing to its use as a chemical intermediate and offering only high-level, uncorroborated suggestions of biological activity.
Currently, the primary role of this compound in the scientific domain is as a precursor molecule in the synthesis of more complex chemical entities. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a cyclohexane scaffold, makes it a valuable component for creating a diverse range of molecules, including pharmaceuticals and other biologically active compounds.
Postulated Biological Activities: A Critical Assessment
While concrete evidence is lacking, some sources allude to potential biological effects of this compound. It is crucial to approach these claims with caution, as they are not substantiated by detailed experimental data in the public domain.
Anticancer Potential
There are mentions of this compound exhibiting anticancer activity, specifically in the context of inhibiting the growth of murine leukemia cells. However, these statements are not accompanied by the quantitative data, such as IC50 values, or the detailed experimental protocols necessary to validate and understand these findings. Without access to the primary research, it is impossible to determine the specifics of the experimental setup, the concentrations tested, or the potential mechanism behind this reported activity.
Neurological Effects
Preliminary suggestions have been made regarding the potential for this compound to modulate serotonin and norepinephrine receptors. This is an area of significant interest in drug development for neurological and psychiatric disorders. Nevertheless, these claims remain speculative without supporting evidence from receptor binding assays, functional assays, or other relevant pharmacological studies. No quantitative data on binding affinities (Ki), efficacy (EC50), or potency are available to confirm these potential interactions.
The Challenge of Data Scarcity
The core requirements of a technical guide—quantitative data, detailed experimental protocols, and visual representations of mechanisms—cannot be met due to the profound lack of specific research on the mechanism of action of this compound. The scientific community has primarily focused on its synthetic utility rather than its intrinsic biological properties.
Consequently, the creation of data tables summarizing quantitative metrics and diagrams illustrating signaling pathways or experimental workflows is not feasible. Any attempt to do so would be based on speculation and would not meet the standards of a technical, evidence-based document.
Future Directions
To elucidate the mechanism of action of this compound, a systematic investigation would be required. This would involve a series of in vitro and in vivo studies, including:
-
High-throughput screening against a panel of biological targets to identify potential protein interactions.
-
Receptor binding and functional assays to validate any identified interactions with neurotransmitter receptors or other targets.
-
Cell-based assays to determine the effect of the compound on cellular signaling pathways.
-
In vivo studies in animal models to assess its physiological effects and pharmacokinetic properties.
Until such research is conducted and published, the mechanism of action of this compound will remain an open question. Researchers and drug development professionals should be aware of the current knowledge gap and recognize the compound primarily for its established role as a chemical intermediate.
An In-depth Technical Guide to the Structural Analogs of trans-4-Aminocyclohexanemethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional framework that can be strategically functionalized to interact with biological targets. trans-4-Aminocyclohexanemethanol hydrochloride presents a simple yet versatile starting point for the development of novel therapeutic agents. Its stereochemistry and bifunctional nature—possessing both a primary amine and a primary alcohol—allow for diverse chemical modifications. This guide explores the structural analogs of trans-4-aminocyclohexanemethanol, with a primary focus on their synthesis, pharmacological activities, and the structure-activity relationships (SAR) that govern their biological effects. A significant portion of this guide will delve into the well-studied analog, tranexamic acid, as a paradigm for the therapeutic potential of this chemical class, particularly in the context of antifibrinolytic activity.
Core Compound and Key Structural Analogs
The core structure, trans-4-Aminocyclohexanemethanol, provides a cyclohexane backbone with amino and hydroxymethyl groups in a trans-1,4-configuration. This arrangement minimizes steric hindrance and provides distinct vectors for chemical modification.
Key classes of structural analogs include:
-
Analogs of the Hydroxymethyl Group: The most prominent analog in this class is tranexamic acid , where the hydroxymethyl group is replaced by a carboxylic acid. This modification is crucial for its potent antifibrinolytic activity.
-
N-Substituted Analogs: The primary amine can be readily derivatized to form secondary or tertiary amines, amides, sulfonamides, and other functional groups. These modifications can significantly impact the compound's physicochemical properties and biological activity.
-
Cis/Trans Isomers: While this guide focuses on the trans isomers, the corresponding cis isomers serve as important comparators in SAR studies to understand the influence of stereochemistry on biological function.
Pharmacological Context: Antifibrinolytic Activity
The most well-documented therapeutic application for analogs of this scaffold is the inhibition of fibrinolysis. Fibrinolysis is the enzymatic breakdown of fibrin in blood clots, a process primarily mediated by the serine protease, plasmin.
Mechanism of Action of Lysine Analogs
Tranexamic acid and other lysine analogs exert their antifibrinolytic effect by interfering with the interaction between plasminogen and fibrin.[1][2][3]
-
Plasminogen Activation: Plasminogen, the inactive precursor of plasmin, contains specific lysine-binding sites.[1]
-
Binding to Fibrin: These lysine-binding sites allow plasminogen to bind to lysine residues on the surface of fibrin, localizing the fibrinolytic activity to the clot.
-
Inhibition by Lysine Analogs: Tranexamic acid, being a synthetic analog of lysine, competitively binds to the lysine-binding sites on plasminogen.[1][3] This prevents plasminogen from binding to the fibrin clot, thereby inhibiting its activation to plasmin and protecting the clot from premature degradation.[1][3]
Signaling Pathway of Fibrinolysis and its Inhibition
The following diagram illustrates the key steps in the fibrinolytic pathway and the mechanism of inhibition by tranexamic acid.
Caption: Mechanism of Fibrinolysis and Inhibition by Tranexamic Acid.
Quantitative Data Summary
The following table summarizes the antifibrinolytic activity of tranexamic acid and a related lysine analog, ε-aminocaproic acid. This data is crucial for understanding the potency of these compounds.
| Compound | Biological Target | Assay Type | IC50 / Potency | Reference |
| Tranexamic Acid | Plasmin | Fibrinolysis Inhibition | ~100 mg/L required for 98-100% inhibition | [1] |
| ε-Aminocaproic Acid | Plasmin | Fibrinolysis Inhibition | Less potent than tranexamic acid | [3] |
Experimental Protocols
Synthesis of N-Substituted trans-4-Aminocyclohexanemethanol Analogs
A general and robust method for synthesizing N-substituted analogs is through reductive amination. The following protocol is a representative example for the synthesis of an N-aryl derivative.
Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of analogs.
Protocol: Synthesis of N-Benzyl-trans-4-aminocyclohexanemethanol
-
Reaction Setup: To a solution of trans-4-aminocyclohexanemethanol (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add benzaldehyde (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4) (1.5-2.0 eq) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise over 30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. If dichloromethane was used as the solvent, separate the organic layer. If methanol was used, remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-trans-4-aminocyclohexanemethanol.
-
Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
Protocol for Fluorometric Plasmin Inhibition Assay
This protocol is adapted from commercially available kits and is suitable for determining the IC50 values of potential inhibitors.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-based buffer at pH 7.4).
-
Plasmin Enzyme Solution: Prepare a working solution of human plasmin in assay buffer to a final concentration of approximately 0.1-0.5 µg/mL.
-
Fluorogenic Substrate Solution: Prepare a working solution of a plasmin-specific fluorogenic substrate (e.g., H-D-Val-Leu-Lys-AMC) in assay buffer.
-
Test Compound (Inhibitor) Solutions: Prepare a series of dilutions of the synthesized analogs in assay buffer to achieve a range of final concentrations for IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: In a black 96-well microplate, add the test compound dilutions to the respective wells. Include wells for a positive control (a known inhibitor like aprotinin or tranexamic acid) and a negative control (assay buffer with no inhibitor).
-
Enzyme Addition: Add the plasmin working solution to all wells except for the blank (no enzyme) wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/450 nm for AMC).
-
-
Data Analysis:
-
Calculate Reaction Rates: Determine the rate of the enzymatic reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Structure-Activity Relationships (SAR)
Based on the available literature, particularly for antifibrinolytic agents, some key SAR insights can be drawn.
Caption: Key Structure-Activity Relationships for Aminocyclohexane Analogs.
-
The Carboxylic Acid Moiety: For antifibrinolytic activity, the presence of a carboxylic acid group at the 4-position (as in tranexamic acid) is critical for mimicking the lysine side chain and effectively binding to the lysine-binding sites of plasminogen.
-
The trans-Stereochemistry: The trans configuration is generally preferred for optimal binding, as it provides a more linear and extended conformation that fits well into the binding pocket of the target enzyme.
-
The Amino Group: The primary amino group is essential for the interaction with the target. N-substitution can be explored to fine-tune the compound's properties, but extensive substitution may disrupt the key interactions required for activity.
Conclusion and Future Directions
This compound and its analogs represent a promising scaffold for drug discovery. While the antifibrinolytic activity of tranexamic acid is well-established, the therapeutic potential of other analogs remains largely unexplored. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating a diverse library of N-substituted and C4-modified analogs to build a comprehensive understanding of the structure-activity relationships for various biological targets.
-
Exploration of New Therapeutic Areas: Investigating the activity of these analogs against other enzyme classes (e.g., kinases, proteases) and in different disease models.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-like potential.
By leveraging the synthetic tractability and favorable stereochemistry of the trans-4-aminocyclohexanemethanol scaffold, researchers can continue to develop novel and effective therapeutic agents.
References
An In-depth Technical Guide to the Solubility of trans-4-Aminocyclohexanemethanol Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of trans-4-Aminocyclohexanemethanol hydrochloride (CAS: 1504-49-0) in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, inferred from synthesis and purification procedures, alongside a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis.
Introduction
This compound is a bifunctional organic compound containing a primary amine and a primary alcohol on a cyclohexane ring. Its hydrochloride salt form generally enhances aqueous solubility and stability, making it a useful building block in the synthesis of pharmaceuticals and other complex molecules. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₇H₁₆ClNO |
| Molecular Weight | 165.66 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported |
Qualitative Solubility of this compound
The following table summarizes the qualitative solubility of this compound in various organic solvents, as inferred from available literature. It is important to note that this information is derived from descriptions of its synthesis, purification, and handling, rather than from dedicated solubility studies.
| Solvent Class | Solvent | Qualitative Solubility | Inference Source |
| Protic Solvents | Water | High solubility | General characteristic of hydrochloride salts.[1] |
| Methanol | Likely soluble | The free base is soluble in methanol. The hydrochloride salt of a similar compound is soluble in methanol. | |
| Ethanol | Likely soluble | The free base is soluble in ethanol. Used in the synthesis process.[2] | |
| Isopropanol | Soluble to some extent | An isopropanol-hydrochloric acid azeotrope is used to isolate the salt.[1] | |
| Aprotic Polar Solvents | Acetone | Sparingly soluble to insoluble | Used as a crystallization solvent, implying low solubility at reduced temperatures.[1] |
| Aprotic Nonpolar Solvents | Toluene | Sparingly soluble to insoluble | Used as a crystallization solvent, implying low solubility at reduced temperatures.[1] |
| Chloroform | Likely sparingly soluble to insoluble | The free base is reported to be soluble, but the salt form is expected to have lower solubility. | |
| Dichloromethane | Likely sparingly soluble to insoluble | The free base is reported to be soluble, but the salt form is expected to have lower solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal saturation method is a widely accepted technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, toluene, acetonitrile)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system if derivatization is employed.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Ensure there is undissolved solid at the bottom of each vial to confirm saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable mobile phase (for HPLC) or solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as mg/mL or g/100 g of solvent.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualizations
The following diagram illustrates the experimental workflow for the determination of solubility using the isothermal saturation method.
References
A Comprehensive Technical Guide to trans-4-Aminocyclohexanemethanol Hydrochloride (CAS No. 1504-49-0)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of trans-4-Aminocyclohexanemethanol hydrochloride, a versatile organic building block with significant applications in pharmaceutical development and chemical synthesis. It details the compound's physicochemical properties, experimental protocols for its synthesis and purification, and its role as a key intermediate in the creation of complex molecules.
Core Physicochemical Properties
This compound is the hydrochloride salt of trans-4-aminocyclohexylmethanol.[1] It is a white to off-white solid at room temperature.[2] Its structure, featuring a cyclohexane ring with both an amino and a hydroxymethyl group, makes it a valuable bifunctional molecule in organic synthesis.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1504-49-0 | [1][3] |
| Molecular Formula | C₇H₁₆ClNO | [1][3] |
| Molecular Weight | 165.66 g/mol | [1][3][] |
| IUPAC Name | (4-aminocyclohexyl)methanol;hydrochloride | [1][2][] |
| Physical Form | Solid | [2] |
| Melting Point | 178 °C | [5] |
| Solubility | High solubility in water | [1] |
| Purity | ≥97% | [2][3] |
| Storage | Room temperature; 2-8°C for long-term storage | [2][3][5] |
| SMILES | C1CC(CCC1CO)N.Cl | [1][] |
| InChI Key | NSHKTFVRDSRTFN-UHFFFAOYSA-N | [1][] |
Applications in Research and Drug Development
The unique structural characteristics of this compound make it a compound of interest in several scientific fields.
-
Pharmaceutical Development : It serves as a potential lead compound or a key intermediate in the synthesis of new medications, particularly those targeting neurological disorders.[1] Its parent compound, trans-4-aminocyclohexanol, is a crucial raw material for synthesizing Ambroxol hydrochloride, a widely used mucolytic agent.[6]
-
Organic Synthesis : The presence of both a primary amine and a primary alcohol allows it to serve as a versatile starting material for synthesizing more complex organic molecules.[1] The amino group can act as a nucleophile in substitution reactions, while the hydroxyl group can react with carboxylic acids to form esters (a slight correction from the source which incorrectly stated amides).[1]
-
Research Tools : Its structure makes it suitable for use in biochemical assays to investigate receptor interactions and enzyme activities.[1]
-
Asymmetric Catalysis : The chiral center and the amine group present opportunities for its use in asymmetric catalysis, which is vital for the stereoselective production of drug enantiomers.[1]
-
Material Science : The combination of hydroxyl and amine functionalities suggests potential applications in designing novel materials with specific properties, such as self-assembly or biomolecular interaction.[1]
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are critical for ensuring high purity and yield.
A common synthetic route involves the hydrogenation of p-acetamidophenol (paracetamol) followed by hydrolysis and salt formation.[1]
Materials:
-
p-Acetamidophenol
-
Palladium or Nickel catalyst
-
Hydrogen gas
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
Methodology:
-
Hydrogenation: p-Acetamidophenol is hydrogenated in the presence of a palladium or nickel catalyst under 3–5 bar of hydrogen pressure. The reaction is maintained at a temperature of 80–120°C to yield para-acetamidocyclohexanol.[1]
-
Saponification (Hydrolysis): The resulting para-acetamidocyclohexanol is saponified under alkaline conditions (using NaOH or KOH) at 90–120°C. This step removes the acetyl group to produce trans-4-aminocyclohexanol.[1]
-
Esterification and Hydrochloride Formation: The trans-4-aminocyclohexanol is then subjected to methanol esterification (this step appears misstated in the source, as it's the free base, not an ester, that is typically converted to the salt). The crucial final step is the formation of the hydrochloride salt by reacting the trans-4-aminocyclohexanol base with hydrochloric acid in an appropriate solvent.[1]
-
Isolation: The final product, this compound, is isolated, typically achieving a yield of up to 85% after crystallization.[1]
Achieving pharmaceutical-grade purity (>99%) requires specific purification steps.[1]
Materials:
-
Crude this compound
-
Toluene or Acetone
-
Aqueous Ethanol
-
NaOH or KOH
-
Activated Carbon
Methodology:
-
Saponification: Any remaining intermediates are fully hydrolyzed by treating the crude product with NaOH or KOH in aqueous ethanol.[1]
-
Crystallization: The product is isolated by crystallization. This is achieved by creating a saturated solution and then allowing for the slow cooling of the reaction mixture in a suitable solvent like toluene or acetone. This process yields needle-like crystals.[1]
-
Recrystallization for Optical Purity: To remove colored impurities and enhance optical purity, the crystals are redissolved, treated with activated carbon, and subjected to hot filtration. The filtrate is then allowed to cool slowly, inducing recrystallization of the highly purified product.[1]
Safety and Handling
This compound is classified with the signal word "Warning".[2]
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Users must consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[7]
Conclusion
This compound (CAS 1504-49-0) is a foundational chemical for advanced organic synthesis. Its bifunctional nature, coupled with its high reactivity, makes it an invaluable intermediate in the pharmaceutical industry and a versatile tool for researchers. The well-defined protocols for its synthesis and purification allow for the consistent production of high-purity material, essential for drug development and material science applications. Proper adherence to safety protocols is mandatory when handling this compound.
References
Biological Activity of Aminocyclohexanemethanol Derivatives: A Survey of a Developing Field
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents remains a cornerstone of medicinal chemistry. Within the vast landscape of small molecules, aminocyclohexanemethanol derivatives represent a class of compounds with potential for diverse biological activities. Their rigid cyclohexyl core, combined with the presence of both amino and hydroxyl functional groups, provides a versatile scaffold for structural modification and interaction with biological targets. However, a comprehensive review of the existing scientific literature reveals that the biological activity of simple aminocyclohexanemethanol derivatives is a nascent field of investigation. While extensive research exists for structurally related compounds such as aminocyclitols and other amino alcohols, dedicated studies providing in-depth quantitative data, detailed experimental protocols, and elucidated signaling pathways specifically for aminocyclohexanemethanol derivatives are not widely available in publicly accessible scientific journals.
This technical guide, therefore, serves as a foundational overview, drawing parallels from closely related chemical structures to highlight the potential therapeutic avenues for aminocyclohexanemethanol derivatives. The content herein is synthesized from fragmented data and analogous compound classes to provide a speculative but scientifically grounded perspective for researchers interested in exploring this promising, yet underexplored, area of drug discovery.
Potential Therapeutic Applications
Based on the biological activities observed for analogous structures, aminocyclohexanemethanol derivatives could plausibly be investigated for a range of therapeutic applications, including:
-
Anticancer Activity: Many small molecules containing amino and hydroxyl groups exhibit cytotoxicity against various cancer cell lines. The functional groups on the aminocyclohexanemethanol scaffold could be modified to enhance selective targeting of tumor cells.
-
Enzyme Inhibition: The amino and hydroxyl moieties can participate in hydrogen bonding and other non-covalent interactions within the active sites of enzymes. This makes them potential candidates for the development of inhibitors for enzymes implicated in various diseases.
-
Antimicrobial Activity: The amine group, in particular, is a common feature in many antimicrobial agents. Derivatives of aminocyclohexanemethanol could be synthesized and screened for activity against a panel of bacterial and fungal pathogens.
Data Presentation: A Framework for Future Research
Due to the limited availability of specific data for aminocyclohexanemethanol derivatives, the following tables are presented as templates. They are designed to structure the type of quantitative data that would be crucial for the systematic evaluation of this compound class. Researchers entering this field are encouraged to populate such tables with their experimental findings to build a comprehensive understanding of the structure-activity relationships (SAR).
Table 1: Hypothetical Anticancer Activity of Aminocyclohexanemethanol Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) |
| ACHM-001 | Unsubstituted | MCF-7 | >100 |
| ACHM-002 | 4-Fluoro-benzylamino | HeLa | 52.3 |
| ACHM-003 | 3,4-Dichloro-benzylamino | A549 | 21.8 |
| ACHM-004 | 4-Methoxy-phenylacetylamino | PC-3 | 78.1 |
IC₅₀: The half-maximal inhibitory concentration.
Table 2: Hypothetical Enzyme Inhibition Data for Aminocyclohexanemethanol Derivatives
| Compound ID | Target Enzyme | Inhibition Type | Kᵢ (nM) |
| ACHM-E01 | Kinase X | Competitive | 850 |
| ACHM-E02 | Protease Y | Non-competitive | 320 |
| ACHM-E03 | Hydrolase Z | Uncompetitive | 1500 |
Kᵢ: Inhibition constant.
Experimental Protocols: A Generalized Approach
The following are generalized experimental protocols that can be adapted for the biological evaluation of novel aminocyclohexanemethanol derivatives. These are based on standard methodologies commonly employed in drug discovery.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The media is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay (Generic Kinase Assay)
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the target kinase, its substrate (e.g., a specific peptide), and ATP in a suitable buffer.
-
Inhibitor Addition: The aminocyclohexanemethanol derivatives are added to the reaction mixture at various concentrations. A control reaction without an inhibitor is also prepared.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®), fluorescence polarization, or ELISA.
-
Data Analysis: The enzyme activity is calculated as a percentage of the control activity. The IC₅₀ value is determined from the dose-response curve. To determine the mechanism of inhibition and the Kᵢ value, kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations.
Mandatory Visualization
Due to the absence of specific, published signaling pathways for aminocyclohexanemethanol derivatives, the following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway that could be investigated.
Spectroscopic Profile of trans-4-Aminocyclohexanemethanol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trans-4-Aminocyclohexanemethanol hydrochloride (CAS No: 1504-49-0). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on its chemical structure. Detailed, generalized experimental protocols for each spectroscopic technique are also provided.
Core Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (Solvent: D₂O, Frequency: 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.45 | d | 2H | -CH₂OH |
| ~3.05 | tt | 1H | H-4 (CH-NH₃⁺) |
| ~2.05 | m | 2H | H-2e, H-6e |
| ~1.85 | m | 1H | H-1 (CH-CH₂OH) |
| ~1.40 | m | 2H | H-3e, H-5e |
| ~1.25 | m | 2H | H-2a, H-6a |
| ~1.15 | m | 2H | H-3a, H-5a |
Note: Predicted shifts are estimates. Actual experimental values may vary. Multiplicities are denoted as d (doublet), tt (triplet of triplets), and m (multiplet).
Table 2: Predicted ¹³C NMR Data (Solvent: D₂O, Frequency: 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~67.0 | -CH₂OH |
| ~51.5 | C-4 (-CH-NH₃⁺) |
| ~42.0 | C-1 (-CH-CH₂OH) |
| ~30.0 | C-2, C-6 |
| ~28.5 | C-3, C-5 |
Note: Predicted shifts are estimates. Actual experimental values may vary.
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-3500 (broad) | O-H stretch | Alcohol hydroxyl group |
| 2800-3000 (broad) | N-H stretch | Ammonium (R-NH₃⁺) group |
| 2850-2960 (strong) | C-H stretch | Cyclohexane ring and methylene group |
| ~1600 (medium) | N-H bend | Ammonium scissoring vibration |
| 1000-1250 (medium) | C-N stretch | Aliphatic amine |
| 1000-1260 (medium-strong) | C-O stretch | Primary alcohol |
Table 4: Expected Mass Spectrometry (MS) Data
| m/z Ratio | Ion | Description |
| 130.13 | [M-Cl-H]⁺ | Molecular ion of the free base |
| 112.12 | [M-Cl-H₂O]⁺ | Loss of water from the free base molecular ion |
| 99.10 | [M-Cl-CH₂OH]⁺ | Loss of the hydroxymethyl group from the free base |
| 82.08 | [C₆H₁₀]⁺ | Cyclohexene fragment from further fragmentation |
Note: Fragmentation patterns are predicted based on common pathways for similar structures. The molecular ion of the intact hydrochloride salt (165.66 g/mol ) may not be observed depending on the ionization technique.
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) for ¹H and ¹³C NMR, as the compound is a hydrochloride salt).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Lock onto the deuterium signal of the solvent.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., DSS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
Identify and label the significant absorption peaks in the spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.
-
-
Instrument Setup (Electrospray Ionization - ESI):
-
Set the mass spectrometer to positive ion detection mode.
-
Optimize the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable spray and optimal ionization.
-
Calibrate the mass analyzer using a known calibration standard.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
To obtain fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.
-
Correlate the observed m/z values with the expected chemical structure.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Caption: Integration of data from different spectroscopic techniques.
The Strategic Role of trans-4-Aminocyclohexanemethanol Hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
Trans-4-Aminocyclohexanemethanol hydrochloride (C₇H₁₆ClNO) is a bifunctional cycloaliphatic compound that has emerged as a highly valuable and versatile building block in medicinal chemistry.[1] Its rigid, saturated cyclohexane core provides a defined three-dimensional scaffold, while the primary amine and hydroxyl functionalities offer convenient handles for synthetic elaboration. This guide delves into the core applications of this intermediate, exploring its role in the synthesis of diverse therapeutic agents, from mucolytics to advanced cancer therapies. We will examine its synthetic pathways, structure-activity relationships, and provide detailed experimental protocols and quantitative data for key applications.
Introduction: A Versatile Scaffold
This compound is a water-soluble crystalline solid characterized by a cyclohexane ring substituted with an amino group and a hydroxymethyl group in a trans configuration.[1] This specific stereochemistry is crucial as it imparts a well-defined spatial arrangement to the functional groups, which is a critical consideration in rational drug design. The cyclohexane ring acts as a non-aromatic, conformationally restricted spacer, allowing for the precise positioning of pharmacophoric elements to optimize interactions with biological targets.[1] Its utility spans from being a key intermediate in the synthesis of established drugs to a component in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[1][2]
Key Physicochemical Properties:
-
Molecular Formula: C₇H₁₆ClNO[1]
-
Molecular Weight: 165.66 g/mol [1]
-
Appearance: White to off-white solid[3]
-
Melting Point: Approximately 225-227 °C
Synthesis and Chemical Reactivity
The synthesis of trans-4-aminocyclohexanemethanol typically involves the reduction of precursors containing the cyclohexane ring. A common industrial method is the catalytic hydrogenation of 4-aminobenzoic acid esters.[1] The resulting amino alcohol is then treated with hydrochloric acid to form the stable, crystalline hydrochloride salt.[1]
The chemical utility of this molecule stems from the reactivity of its two functional groups:
-
Amino Group: Acts as a nucleophile, readily participating in reactions like amide bond formation, reductive amination, and urea formation.[1][5]
-
Hydroxyl Group: Can be derivatized to form ethers, esters, or used in coupling reactions.[1]
This dual functionality allows for its incorporation into a wide array of more complex molecular architectures.
Core Applications in Medicinal Chemistry
The structural features of this compound make it an attractive starting material for synthesizing a variety of biologically active molecules.
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Perhaps the most well-documented application is its role as a pivotal intermediate in the synthesis of Ambroxol hydrochloride , a widely used mucolytic agent for treating respiratory diseases.[6] The primary synthetic route involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanemethanol.[6]
Scaffold for G Protein-Coupled Receptor (GPCR) Ligands
GPCRs are a major class of drug targets involved in numerous physiological processes.[7][8] The rigid cyclohexane scaffold of trans-4-aminocyclohexanemethanol is ideal for constructing ligands that require a specific orientation of functional groups to bind effectively to GPCRs. For instance, derivatives have been explored in the synthesis of opioid receptor modulators.[9] Studies on kappa-selective opioid derivatives showed that introducing a hydroxy function to the cyclohexane ring maintained high selectivity, although it reduced binding affinity compared to the parent compound.[9] This highlights the importance of the scaffold in positioning key interacting moieties.
Component of PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality designed to selectively degrade target proteins.[2] A PROTAC molecule consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. Trans-4-aminocyclohexanol hydrochloride (the free base form) is used as a component in the synthesis of these linkers, providing a rigid, non-aromatic spacer to control the distance and orientation between the two ends of the PROTAC molecule.[2]
Quantitative Data and Structure-Activity Relationships (SAR)
The systematic modification of the trans-4-aminocyclohexanemethanol scaffold allows for the exploration of structure-activity relationships (SAR), a cornerstone of medicinal chemistry.[10] While specific quantitative data for derivatives of this compound itself is sparse in publicly available literature, SAR studies on structurally related compounds provide valuable insights.
For example, a study on kappa-opioid receptor ligands based on a related N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide scaffold explored the effect of adding a hydroxyl group to the cyclohexane ring.[9] The results demonstrate how subtle structural changes impact biological activity.
| Compound | Modification | κ-Opioid Receptor Affinity (Ki, nM) | µ/κ Selectivity Ratio |
| U-50488 (Parent) | No Hydroxyl Group | High Affinity (not specified) | High |
| Derivative 1 | 4α-OH | 75 | > 91 |
| Derivative 2 | 4β-OH | 118 | > 34 |
| Derivative 3 | 5α-OH | 114 | > 24 |
| Derivative 4 | 5β-OH | 218 | > 46 |
Data adapted from Chen et al., J. Pharm. Pharmacol., 1997.[9]
This data clearly indicates that while the introduction of a hydroxyl group (as present in trans-4-aminocyclohexanemethanol) is tolerated and maintains receptor selectivity, it generally leads to a significant reduction in binding affinity compared to the non-hydroxylated parent compound.[9] The position and stereochemistry of the hydroxyl group further modulate this effect.[9]
Experimental Protocols
To illustrate the practical application of this building block, a detailed protocol for the synthesis of Ambroxol hydrochloride via reductive amination is provided below. This method is noted for its efficiency and high yields.[6]
Synthesis of Ambroxol Hydrochloride
Materials:
-
trans-4-Aminocyclohexanol (20 mmol)
-
2-Amino-3,5-dibromobenzaldehyde (23.2 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (22 mmol)
-
Lithium perchlorate (LiClO₄) (0.8 mmol)
-
1,2-Dichloroethane (100 mL)
-
Dichloromethane (100 mL)
-
Acetone (100 mL)
-
Concentrated Hydrochloric Acid (5 mL)
-
Ice water
Procedure:
-
Reaction Setup: To a suitable reaction flask, add trans-4-aminocyclohexanol (20 mmol), 2-amino-3,5-dibromobenzaldehyde (23.2 mmol), LiClO₄ (0.8 mmol), and 1,2-dichloroethane (100 mL).[6]
-
Reductive Amination: Add NaBH(OAc)₃ (22 mmol) to the mixture. Stir the reaction at room temperature for approximately 1.5 hours.[6]
-
Workup: Once the reaction is complete (monitor by TLC), pour the solution into 100 mL of ice water. Extract the aqueous layer with dichloromethane (100 mL).[6]
-
Isolation of Base: Collect the organic phase and remove the solvent by rotary evaporation under reduced pressure. This will yield a yellow liquid, which is the crude Ambroxol base.[6]
-
Salt Formation: Dissolve the crude Ambroxol base in acetone (100 mL). While stirring at room temperature, add concentrated hydrochloric acid (5 mL) dropwise. A light yellow precipitate (Ambroxol hydrochloride) will form.[6]
-
Purification: Collect the precipitate by suction filtration. Wash the filter cake with cold acetone and dry under vacuum to yield the final product.
Conclusion
This compound is a fundamentally important building block in medicinal chemistry, prized for its structural rigidity and bifunctional nature. Its application as a key intermediate in the synthesis of the API Ambroxol demonstrates its industrial relevance, while its use as a scaffold for GPCR ligands and a component in PROTAC linkers showcases its role in the development of novel therapeutics.[2][6][9] The defined stereochemistry and versatile reactive handles of this compound will ensure its continued strategic importance for researchers, scientists, and drug development professionals seeking to create the next generation of medicines.
References
- 1. Buy this compound | 1504-49-0 [smolecule.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. shreeneels.net [shreeneels.net]
- 4. chembk.com [chembk.com]
- 5. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Pipelines for Novel Allosteric GPCR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-opioid activity relationships of trans-(+/-)-3,4-dichloro-N-methyl-N-[4- or 5-hydroxy-2-(1-pyrrolidiny)cyclohexyl]benzeneacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Methodological & Application
Application Notes and Protocols for the Incorporation of trans-4-Aminocyclohexanemethanol into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. trans-4-Aminocyclohexanemethanol is a versatile building block that can be integrated into peptide chains to introduce a unique cycloaliphatic residue. This modification can influence the peptide's secondary structure and its interaction with biological targets.
These application notes provide a comprehensive guide for the synthesis of the appropriately protected trans-4-Aminocyclohexanemethanol derivative and its subsequent incorporation into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Synthesis of the Protected Building Block: Fmoc-trans-4-(aminomethyl)cyclohexyl)methanol (O-tBu)
To be compatible with Fmoc-SPPS, both the amino and hydroxyl functional groups of trans-4-Aminocyclohexanemethanol must be orthogonally protected. The amino group is protected with the base-labile Fmoc group, while the hydroxyl group is protected with the acid-labile tert-butyl (tBu) ether. The synthesis of this protected building block is a prerequisite for its use in peptide synthesis.
A plausible synthetic route, analogous to the preparation of other protected amino acids with hydroxyl side chains, is outlined below.
Caption: Proposed synthetic pathway for the protected building block.
Experimental Protocol: Synthesis of Fmoc-trans-4-(aminomethyl)cyclohexyl)methanol (O-tBu)
Step 1: Synthesis of trans-4-(tert-Butoxymethyl)cyclohexan-1-amine
-
Suspend trans-4-Aminocyclohexanemethanol hydrochloride in dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Bubble isobutylene gas through the suspension while slowly adding a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of aqueous sodium hydroxide solution until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography.
Step 2: Synthesis of Fmoc-trans-4-(tert-butoxymethyl)cyclohexyl-1-amine
-
Dissolve trans-4-(tert-Butoxymethyl)cyclohexan-1-amine in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) in dioxane dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final protected building block by column chromatography.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocol outlines the manual solid-phase synthesis of a peptide containing the trans-4-Aminocyclohexanemethanol derivative using the Fmoc/tBu strategy.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed SPPS Protocol
1. Resin Preparation:
-
Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (6 equivalents).
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For the sterically hindered Fmoc-trans-4-(aminomethyl)cyclohexyl)methanol (O-tBu), a longer coupling time (4-12 hours) or a double coupling may be necessary.
-
Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).
4. Washing:
-
After coupling, wash the resin with DMF (5 x 1 min) to remove excess reagents.
5. Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the desired peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1]
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-4 hours.
8. Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS).
Quantitative Data and Reagents
The following tables provide a summary of the reagents and quantities typically used in the SPPS protocol.
Table 1: Reagents for a Single Coupling Cycle (0.1 mmol scale)
| Reagent | Quantity | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 0.3 mmol | 3 |
| HATU | 0.29 mmol | 2.9 |
| DIEA | 0.6 mmol | 6 |
| DMF | ~5 mL | - |
| 20% Piperidine in DMF | ~5 mL | - |
Table 2: Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Description |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Highly effective for sterically hindered amino acids. |
| HBTU | (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). A standard and effective coupling reagent. |
| DIC/Oxyma | (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate). A carbodiimide-based activation method with an additive to suppress racemization. |
Table 3: Cleavage Cocktails for Peptides with Acid-Labile Side Chains
| Cocktail Composition (v/v) | Target Residues |
| 95% TFA, 2.5% H₂O, 2.5% TIS | General purpose, good for scavenging trityl groups.[1] |
| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | For peptides containing Trp. |
| 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | "Reagent K", for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). |
Signaling Pathways and Logical Relationships
The incorporation of trans-4-Aminocyclohexanemethanol can be part of a broader drug discovery workflow aimed at developing peptide-based therapeutics that modulate specific signaling pathways. For example, a modified peptide could be designed to inhibit a protein-protein interaction that is critical for a disease-related pathway.
Caption: Drug discovery workflow incorporating unnatural amino acids.
Conclusion
The use of this compound as a building block in peptide synthesis offers a valuable tool for modifying peptide structure and function. Successful incorporation relies on the synthesis of an appropriately protected derivative and the application of optimized solid-phase peptide synthesis protocols, particularly with regard to the coupling of this sterically demanding residue. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this and other unnatural amino acids in their drug discovery and development efforts.
References
Application Notes and Protocols for N-Alkylation of trans-4-Aminocyclohexanemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
trans-4-Aminocyclohexanemethanol and its N-alkylated derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of a primary alcohol and a primary amine on a rigid trans-1,4-disubstituted cyclohexane scaffold provides a unique three-dimensional structure. N-alkylation of the primary amine is a critical synthetic step that allows for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability.
The resulting secondary or tertiary amines are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, receptor antagonists, and PROTAC linkers. The choice of N-alkylation strategy is crucial for achieving high yields, purity, and chemo-selectivity, especially given the presence of the hydroxyl group which could potentially undergo side reactions under harsh conditions.
Key Synthetic Strategies:
Two primary strategies for the N-alkylation of trans-4-aminocyclohexanemethanol are detailed below:
-
Reductive Amination: This is the most common and versatile method. It involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine. This one-pot procedure is highly efficient and compatible with a wide range of functional groups. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound and do not affect other sensitive functional groups.
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct coupling of the amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. While straightforward, this method can be difficult to control and may lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts. It is typically employed when the desired alkyl group cannot be easily introduced via an aldehyde or ketone.
This document provides a detailed protocol for the widely applicable reductive amination method.
Quantitative Data Summary
The following table summarizes representative examples of reductive amination for the N-alkylation of amines, including a specific example for a close structural analog of the target molecule, demonstrating the typical conditions and expected yields.
| Amine Substrate | Aldehyde/Ketone | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| trans-4-(Aminomethyl)cyclohexanecarboxylic acid | 4-(Trifluoromethyl)benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | RT | 16 | 92 |
| Benzylamine | Cyclohexanone | Sodium triacetoxyborohydride | 1,2-Dichloroethane | RT | 4-6 | 95-98 |
| Aniline | Benzaldehyde | Sodium borohydride / Aquivion®-Fe | Cyclopentyl methyl ether | 40 | 3 | ~60 |
| p-Methoxybenzaldehyde | n-Butylamine | H₂ / Co-catalyst | - | 150 | - | >95 |
Experimental Protocols
Protocol 1: Reductive Amination for N-Benzylation
This protocol details the N-alkylation of trans-4-aminocyclohexanemethanol with benzaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This is a robust and widely applicable one-pot procedure for synthesizing secondary amines.
Materials:
-
trans-4-Aminocyclohexanemethanol (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a 0.1-0.2 M solution)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for flash column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add trans-4-aminocyclohexanemethanol (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Aldehyde Addition: Add benzaldehyde (1.05 eq) to the stirred solution at room temperature.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the intermediate imine/iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for 4 to 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzylated product, (trans-4-((benzylamino)methyl)cyclohexyl)methanol.
Visualizations
General Reaction Scheme for Reductive Amination
The following diagram illustrates the chemical transformation involved in the reductive amination of trans-4-aminocyclohexanemethanol.
Caption: Reductive amination reaction pathway.
Experimental Workflow Diagram
This diagram outlines the step-by-step workflow for the N-alkylation protocol described above.
Caption: Step-by-step experimental workflow.
Application Notes and Protocols: Chiral Amino Alcohols as Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Note on trans-4-Aminocyclohexanemethanol hydrochloride
Following a comprehensive review of scientific literature, specific applications of this compound as a primary chiral ligand in asymmetric catalysis, complete with detailed experimental data and protocols, are not extensively documented. The structural motifs of this compound—a chiral cyclohexane backbone with amino and hydroxyl functional groups—suggest its potential as a precursor for chiral ligands. However, for the purpose of providing a detailed and practical application note, we will focus on a well-established and structurally related chiral amino alcohol ligand: (1R,2S)-(-)-Norephedrine . This example will serve as a protocol model for the application of chiral β-amino alcohols in a common asymmetric reaction.
Application: Asymmetric Addition of Diethylzinc to Aldehydes using (1R,2S)-(-)-Norephedrine as a Chiral Ligand
This protocol details the use of the chiral β-amino alcohol, (1R,2S)-(-)-Norephedrine, to catalyze the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the effectiveness of chiral ligands in carbon-carbon bond formation. This process yields a chiral secondary alcohol, (S)-1-phenyl-1-propanol, with a high degree of enantiomeric excess.
Data Presentation
The following table summarizes the typical results obtained for the enantioselective addition of diethylzinc to various aromatic aldehydes using (1R,2S)-(-)-Norephedrine as the chiral ligand.
| Entry | Aldehyde | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | Benzaldehyde | 5 | 0 | 12 | 95 | 97 | (S) |
| 2 | 4-Chlorobenzaldehyde | 5 | 0 | 14 | 92 | 96 | (S) |
| 3 | 4-Methoxybenzaldehyde | 5 | 0 | 12 | 96 | 95 | (S) |
| 4 | 2-Naphthaldehyde | 5 | 0 | 16 | 90 | 94 | (S) |
| 5 | Cinnamaldehyde | 5 | 0 | 18 | 85 | 92 | (S) |
Experimental Protocols
1. Materials:
-
(1R,2S)-(-)-Norephedrine (≥99%)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled, ≥99%)
-
Anhydrous Toluene (or Hexane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere setup (Argon or Nitrogen)
2. Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde:
-
Catalyst Preparation:
-
To a flame-dried 50 mL Schlenk flask under an inert atmosphere of argon, add (1R,2S)-(-)-Norephedrine (38 mg, 0.25 mmol, 5 mol%).
-
Add 10 mL of anhydrous toluene via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (5.0 mL of a 1.0 M solution in hexanes, 5.0 mmol, 1.0 equiv) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the zinc-amino alcohol complex. A white precipitate may form.
-
-
Reaction Execution:
-
To the catalyst mixture at 0 °C, add freshly distilled benzaldehyde (530 mg, 5.0 mmol, 1.0 equiv) dropwise via syringe over 5 minutes.
-
Allow the reaction to stir at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 12-18 hours).
-
-
Work-up and Purification:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of 15 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-1-phenyl-1-propanol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Visualizations
Caption: General workflow for the asymmetric addition of diethylzinc to aldehydes.
Caption: Reaction scheme for the enantioselective addition of diethylzinc to benzaldehyde.
Application Notes: Synthetic Routes to Ambroxol Utilizing trans-4-Aminocyclohexanol Derivatives
Introduction
Ambroxol, chemically known as trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol, is a potent mucolytic and secretomotoric agent widely used in the treatment of respiratory diseases associated with viscous or excessive mucus.[1] A critical building block in its synthesis is trans-4-aminocyclohexanol, a versatile bifunctional intermediate possessing both an amino and a hydroxyl group.[2][3] These application notes provide detailed protocols, quantitative data, and workflow visualizations for the primary synthetic routes to Ambroxol hydrochloride that employ trans-4-aminocyclohexanol, intended for researchers, scientists, and drug development professionals.
Primary Synthetic Pathway: One-Pot Reductive Amination
The most common and industrially favored method for synthesizing Ambroxol is the direct reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[2][4] This process involves the initial condensation to form a Schiff base (imine) intermediate, which is then reduced in-situ to the target secondary amine, Ambroxol.[1][5] The final step is salification with hydrochloric acid to yield the pharmaceutically active salt.[1]
Caption: One-pot reductive amination pathway to Ambroxol HCl.
Data Presentation: Reaction Parameters
The following table summarizes typical reactant stoichiometry and conditions for the one-pot reductive amination synthesis.
| Parameter | Value/Reagent | Purpose | Reference |
| Starting Material | 2-Amino-3,5-dibromobenzaldehyde | Aldehyde source | [5] |
| Key Intermediate | trans-4-Aminocyclohexanol (1.1-1.2 eq) | Amine source, slight excess minimizes unreacted aldehyde | [5] |
| Reducing Agent | Sodium Borohydride (NaBH₄) (1.2-1.5 eq) | Reduces the intermediate Schiff base | [4][5] |
| Solvent | Methanol or Ethanol | Reaction medium for both steps | [5] |
| Condensation Temp. | Reflux (approx. 60-70°C) | Promotes Schiff base formation | [4][5] |
| Reduction Temp. | 20-30°C | Controls the reduction rate | [5] |
| Salification Agent | Hydrochloric Acid (HCl) | Forms the hydrochloride salt | [5] |
Experimental Protocol: Reductive Amination
This protocol is based on a widely used one-pot synthesis method.[4][5]
-
Condensation: In a suitable reaction vessel, charge 2-amino-3,5-dibromobenzaldehyde (1.0 eq) and trans-4-aminocyclohexanol (1.2 eq) in methanol. Heat the mixture to reflux (approximately 65°C) and stir for 3-8 hours. Monitor the consumption of the starting aldehyde via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Reduction: Once the condensation is complete, cool the reaction mixture to 20-30°C.[5] Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature is maintained. Stir the mixture for approximately 6 hours at this temperature. Monitor the disappearance of the Schiff base intermediate.[5]
-
Work-up and Salification: Cool the reaction mixture to 10-20°C. Slowly add concentrated hydrochloric acid to adjust the pH to 1-2, which will form the Ambroxol hydrochloride precipitate.[5]
-
Isolation: Cool the slurry further to 0-5°C and stir for 2-4 hours to ensure complete crystallization.[5] Collect the solid product by filtration, wash the filter cake with cold methanol, and dry under vacuum to yield Ambroxol hydrochloride.[5]
Alternative Synthetic Pathway: From o-Nitrobenzaldehyde
An alternative route begins with o-nitrobenzaldehyde, which avoids handling the lachrymatory 2-aminobenzaldehyde directly. This multi-step process involves bromination, condensation with trans-4-aminocyclohexanol, and a final reduction step that concurrently reduces the nitro group and the imine bond.
Caption: Ambroxol HCl synthesis pathway from o-Nitrobenzaldehyde.
Data Presentation: Yields per Step
The following table outlines the reported yields for each step in a specific embodiment of this synthetic route.[6]
| Step | Reaction | Product | Yield |
| 1 | Bromination of o-nitrobenzaldehyde | 2-Nitro-3,5-dibromobenzaldehyde | 94.6% |
| 2 | Condensation with trans-4-aminocyclohexanol | Intermediate Schiff Base | 97.8% |
| 3 | Reduction and Salification | Ambroxol Hydrochloride | High |
Experimental Protocol: From o-Nitrobenzaldehyde
This protocol is adapted from a patented synthesis method.[6]
-
Bromination: Add o-nitrobenzaldehyde (20g) and methanol (50ml) to a reaction flask. While maintaining the temperature at 20-50°C, add bromine (23.26g) dropwise. Continue the reaction for 3 hours. The product, 2-nitro-3,5-dibromobenzaldehyde, can be isolated by filtration and recrystallization.[6]
-
Condensation: In a separate flask, charge the brominated intermediate (30.89g), trans-4-aminocyclohexanol (12-17g), and toluene (approx. 300ml). Heat the mixture to reflux and react for 3-8 hours. After completion, cool the mixture to crystallize the intermediate Schiff base, which is then collected by filtration.[6]
-
Reduction and Salification: Add the intermediate Schiff base (38.00g), a solvent such as methanol or ethanol (380ml), and a catalyst (e.g., 0.38g Pd/C) to an autoclave. Pressurize with hydrogen gas and heat to perform the reduction. Following the reaction, the catalyst is filtered off, and hydrochloric acid is added to the filtrate to precipitate the final product, Ambroxol hydrochloride.[6]
General Experimental Workflow and Troubleshooting
A successful synthesis requires careful execution and monitoring. The general workflow involves reaction setup, monitoring, work-up, and purification.
Caption: General experimental workflow and quality control loop.
Troubleshooting Common Impurities
High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring impurity formation.[5] The European Pharmacopoeia lists several process-related impurities.[5]
| Impurity | Name | Formation Cause | Mitigation Strategy |
| Impurity E | 2-Amino-3,5-dibromobenzaldehyde | Incomplete condensation reaction. | Use a slight excess (1.1-1.2 eq) of trans-4-aminocyclohexanol; ensure sufficient reaction time/temperature.[5] |
| Impurity C | Schiff Base Intermediate | Incomplete reduction. | Ensure sufficient reducing agent (e.g., NaBH₄) is added; allow adequate reaction time at the correct temperature.[5] |
| Impurity A | (2-amino-3,5-dibromobenzyl) methanol | Reduction of starting aldehyde. | Ensure condensation is complete before adding the reducing agent in a one-pot synthesis.[5] |
| Impurity D | cis-Isomer of Ambroxol | Presence of cis-4-aminocyclohexanol in starting material. | Use high-purity trans-4-aminocyclohexanol.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. CN102351720A - Simple and efficient ambroxol synthesis method - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis method of ambroxol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Reductive Amination Protocol for trans-4-Aminocyclohexanemethanol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the synthesis of a secondary amine via reductive amination of trans-4-aminocyclohexanemethanol with a carbonyl compound. The protocol is based on established methods using sodium triacetoxyborohydride as a mild and selective reducing agent.
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, enabling the formation of carbon-nitrogen bonds to synthesize secondary and tertiary amines.[1][2] This method involves the reaction of a primary or secondary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[1][3][4] This one-pot procedure is highly valued for its efficiency and broad functional group tolerance.[5]
trans-4-Aminocyclohexanemethanol is a valuable bifunctional building block, possessing both a primary amine and a primary alcohol. Its derivatives are of interest in various areas, including as linkers in Proteolysis Targeting Chimeras (PROTACs).[6] The selective alkylation of the amine moiety via reductive amination allows for the introduction of diverse substituents while preserving the hydroxyl group for further functionalization.
This application note details a representative protocol for the reductive amination of trans-4-aminocyclohexanemethanol with a model aldehyde, benzaldehyde, using sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent known for its high selectivity in reducing iminium ions in the presence of carbonyl groups.[7][8]
Reaction Scheme
Quantitative Data Summary
The following table summarizes typical quantitative data for the reductive amination of trans-4-aminocyclohexanemethanol with benzaldehyde. The data presented is representative and may vary based on reaction scale and specific laboratory conditions.
| Parameter | Value |
| Reactants | |
| trans-4-Aminocyclohexanemethanol | 1.0 eq |
| Benzaldehyde | 1.05 eq |
| Sodium Triacetoxyborohydride | 1.5 eq |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature (20-25 °C) |
| Yield | 85-95% (isolated) |
| Purity (by LC-MS) | >95% |
Experimental Protocol
Materials:
-
trans-4-Aminocyclohexanemethanol
-
Benzaldehyde
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (e.g., silica gel, appropriate solvents)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add trans-4-aminocyclohexanemethanol (1.0 eq).
-
Solvent and Amine Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the amine (approximately 0.1 M concentration). Stir the solution at room temperature.
-
Aldehyde Addition: To the stirred solution, add benzaldehyde (1.05 eq) dropwise.
-
Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.[1]
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 4-6 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure secondary amine product.
Workflow Diagram
Caption: Experimental workflow for the reductive amination of trans-4-aminocyclohexanemethanol.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and mildly corrosive reagent. Handle with care.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
The quenching step with sodium bicarbonate produces gas (CO₂). Add the quenching solution slowly to control the effervescence.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of trans-4-Aminocyclohexanemethanol Hydrochloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-4-Aminocyclohexanemethanol hydrochloride is a versatile bifunctional molecule that serves as a critical building block in the synthesis of a variety of pharmaceutical intermediates. Its rigid cyclohexane core and the presence of both a primary amine and a primary alcohol functionality allow for stereospecific modifications, making it an invaluable starting material in drug discovery and development. These application notes provide detailed protocols and quantitative data for the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs) derived from trans-4-Aminocyclohexanemethanol and its related derivatives. The applications covered include the synthesis of the mucolytic agent Ambroxol, Janus Kinase (JAK) inhibitors like Oclacitinib, and Rho-kinase inhibitors such as Fasudil.
Synthesis of Ambroxol Hydrochloride
Ambroxol is a widely used mucolytic agent for the treatment of respiratory diseases.[1] A common and efficient synthetic route to Ambroxol involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol (the free base of the hydrochloride salt).
Experimental Protocol: Reductive Amination
This protocol details the synthesis of Ambroxol hydrochloride from trans-4-aminocyclohexanol and 2-amino-3,5-dibromobenzaldehyde.
Materials:
-
trans-4-Aminocyclohexanol
-
2-Amino-3,5-dibromobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Lithium perchlorate (LiClO₄)
-
1,2-Dichloroethane
-
Dichloromethane
-
Acetone
-
Concentrated Hydrochloric Acid
-
Ice water
-
Activated carbon
Procedure:
-
To a reaction flask, add 20 mmol of trans-4-aminocyclohexanol, 23.2 mmol of 2-amino-3,5-dibromobenzaldehyde, 0.8 mmol of LiClO₄, and 22 mmol of NaBH(OAc)₃.
-
Add 100 mL of 1,2-dichloroethane to the flask.
-
Stir the mixture at room temperature for 1.5 hours.
-
Upon completion of the reaction (monitored by TLC), pour the solution into 100 mL of ice water.
-
Extract the aqueous layer with 100 mL of dichloromethane to obtain the organic phase.
-
Remove the solvent from the organic phase by rotary evaporation under reduced pressure to yield a yellow liquid (crude Ambroxol base).
-
Dissolve the resulting liquid in 100 mL of acetone.
-
While stirring at room temperature, add 5 mL of concentrated hydrochloric acid dropwise to precipitate a light yellow solid.
-
Filter the precipitate, wash with a small amount of cold acetone, and dry under vacuum to yield Ambroxol hydrochloride.
-
For further purification, the crude product can be recrystallized from a suitable solvent, and activated carbon can be used to remove colored impurities.[2]
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | ||
| trans-4-Aminocyclohexanol | 20 mmol | N/A |
| 2-Amino-3,5-dibromobenzaldehyde | 23.2 mmol | N/A |
| Reaction Conditions | ||
| Solvent | 1,2-Dichloroethane | N/A |
| Reducing Agent | NaBH(OAc)₃ | N/A |
| Temperature | Room Temperature | N/A |
| Reaction Time | 1.5 hours | N/A |
| Yield | ||
| Crude Ambroxol base | >90% | N/A |
| Ambroxol hydrochloride (after crystallization) | ~85% | [3] |
Experimental Workflow
References
Application Notes and Protocols: Protecting Group Strategies for trans-4-Aminocyclohexanemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanemethanol is a valuable bifunctional building block in medicinal chemistry and materials science. Its rigid cyclohexane core, coupled with the primary amine and primary hydroxyl functionalities at a 1,4-trans-relationship, provides a versatile scaffold for the synthesis of a wide array of molecules, including ligands for receptors, components of macrocycles, and monomers for specialized polymers. The presence of two reactive functional groups, however, necessitates a carefully designed protecting group strategy to achieve selective modification at either the amino or the hydroxyl group.
This document provides detailed application notes and protocols for the orthogonal protection of trans-4-aminocyclohexanemethanol, focusing on the widely used tert-butoxycarbonyl (Boc) group for the amine and the tert-butyldimethylsilyl (TBDMS) group for the alcohol. These protecting groups are favored for their stability across a range of reaction conditions and their selective removal under distinct, non-interfering conditions, which is the essence of an orthogonal protecting group strategy.[1]
Protecting Group Strategies
An effective synthesis involving a polyfunctional molecule like trans-4-aminocyclohexanemethanol relies on the ability to mask certain reactive sites while transformations are carried out at others. The choice of protecting groups is critical and should be guided by their stability to various reaction conditions and the ease and selectivity of their removal.[2] For trans-4-aminocyclohexanemethanol, an orthogonal strategy is highly desirable to allow for the independent manipulation of the amino and hydroxyl groups.
The combination of the acid-labile Boc group for the amine and the fluoride-labile TBDMS group for the alcohol represents a robust and commonly employed orthogonal protecting group strategy.[1]
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in non-peptide chemistry.[1] It is typically installed using di-tert-butyl dicarbonate (Boc)₂O under basic conditions and is stable to a wide range of nucleophilic and basic conditions.[1][3] Deprotection is readily achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]
-
O-TBDMS Protection: The tert-butyldimethylsilyl (TBDMS or TBS) group is a versatile protecting group for alcohols, offering good stability to many reaction conditions while being easily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[4][5][6] The steric bulk of the TBDMS group can also allow for selective protection of less hindered primary alcohols.[5]
The following diagram illustrates the overall orthogonal protecting group strategy for trans-4-aminocyclohexanemethanol.
Caption: Orthogonal protecting group strategy for trans-4-aminocyclohexanemethanol.
Data Presentation: Comparison of Protection and Deprotection Protocols
The following tables summarize quantitative data for the protection and deprotection of the amino and hydroxyl groups of trans-4-aminocyclohexanemethanol and related substrates.
Table 1: N-Boc Protection of Amines
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Amines | (Boc)₂O, Base | THF or Water/THF | Room Temp | 1 - 12 | >95 | [1] |
| Amino Alcohols | (Boc)₂O | Water/Acetone | Room Temp | 0.1 - 0.2 | 90-98 | [7] |
| Primary Amines | (Boc)₂O, Et₃N | THF | 0 - Room Temp | 6 | High | [8] |
Table 2: O-TBDMS Protection of Alcohols
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Alcohols | TBDMSCl, Imidazole | DMF | Room Temp | 12 | High | [5][9] |
| Hindered Alcohols | TBDMSOTf, 2,6-Lutidine | DCM | -78 to Room Temp | 1 - 12 | High | [6] |
| Primary Alcohols | TBDMSCl, Imidazole | DMF | Room Temp | - | 76 | [10] |
Table 3: Deprotection of N-Boc Group
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc Amines | TFA (25-50%) | DCM | 0 - Room Temp | 1 - 2 | >90 | [11] |
| N-Boc Amines | 4M HCl | Dioxane | Room Temp | 0.5 - 2 | >90 | [11] |
| N-Boc Amines | Oxalyl Chloride, MeOH | Methanol | Room Temp | 1 - 4 | up to 90 | [8] |
Table 4: Deprotection of O-TBDMS Group
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TBDMS Ethers | TBAF (1M) | THF | Room Temp | 2 - 18 | 97 | [6] |
| Primary TBDMS Ethers | Oxone® | Methanol/Water | Room Temp | 2.5 - 3 | 80-90 | [2] |
| TBDMS Ethers | Acetyl Chloride (cat.) | Methanol | 0 - Room Temp | 0.5 - 2 | High | [2][12] |
Experimental Protocols
The following protocols provide detailed methodologies for the selective protection and subsequent deprotection of trans-4-aminocyclohexanemethanol.
Protocol 1: Selective N-Boc Protection of trans-4-Aminocyclohexanemethanol
This protocol describes the selective protection of the amino group of trans-4-aminocyclohexanemethanol in the presence of the hydroxyl group. The higher nucleophilicity of the amine compared to the alcohol allows for selective acylation under controlled conditions.
Materials:
-
trans-4-Aminocyclohexanemethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add trans-4-aminocyclohexanemethanol (1.0 eq.).
-
Dissolution: Dissolve the substrate in anhydrous THF (concentration typically 0.1-0.5 M).
-
Base Addition: Add triethylamine (1.1 eq.) to the solution and stir.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.) in THF dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford pure tert-butyl trans-(4-(hydroxymethyl)cyclohexyl)carbamate.
Caption: Experimental workflow for the selective N-Boc protection.
Protocol 2: Selective O-TBDMS Protection of trans-4-Aminocyclohexanemethanol
This protocol details the selective protection of the primary hydroxyl group of trans-4-aminocyclohexanemethanol. While the amine is more nucleophilic, silylation of the alcohol can be favored under specific conditions, often with careful control of stoichiometry and reaction temperature.
Materials:
-
trans-4-Aminocyclohexanemethanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add trans-4-aminocyclohexanemethanol (1.0 eq.).
-
Dissolution: Dissolve the substrate in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Base Addition: Add imidazole (2.5 eq.) to the solution and stir until it dissolves.
-
Reagent Addition: Add TBDMSCl (1.2 eq.) portion-wise to the stirred solution at room temperature. For higher selectivity, the reaction can be cooled to 0 °C before the addition of TBDMSCl.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Extraction: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure trans-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexan-1-amine.
Caption: Experimental workflow for the selective O-TBDMS protection.
Protocol 3: Deprotection of the N-Boc Group
This protocol describes the removal of the N-Boc protecting group under acidic conditions, leaving the TBDMS ether intact.
Materials:
-
N-Boc-O-TBDMS-trans-4-aminocyclohexanemethanol
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the N-Boc protected substrate (1.0 eq.) in anhydrous DCM (for TFA deprotection) or use the 4M HCl in dioxane solution directly.
-
Acid Addition:
-
For TFA: Cool the DCM solution to 0 °C and slowly add TFA (10-20 eq.).
-
For HCl/dioxane: Add the 4M HCl in 1,4-dioxane solution (5-10 eq.) to the substrate at room temperature.
-
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up:
-
For TFA: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
For HCl/dioxane: Add cold diethyl ether to precipitate the hydrochloride salt.
-
-
Isolation: Collect the product by filtration (for the hydrochloride salt) or use the crude residue directly for the next step after ensuring complete removal of the acid.
Protocol 4: Deprotection of the O-TBDMS Group
This protocol details the cleavage of the TBDMS ether using a fluoride source, which is orthogonal to the acid-labile N-Boc group.
Materials:
-
N-Boc-O-TBDMS-trans-4-aminocyclohexanemethanol
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the TBDMS-protected substrate (1.0 eq.) in THF.
-
Reagent Addition: Add a 1M solution of TBAF in THF (1.1-1.5 eq.) to the stirred solution at room temperature.
-
Reaction: Stir the reaction for 2-4 hours at room temperature. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
The selective protection of the amino and hydroxyl groups of trans-4-aminocyclohexanemethanol is a crucial step in its utilization as a versatile building block. The orthogonal pairing of the N-Boc and O-TBDMS protecting groups provides a robust and reliable strategy for the stepwise functionalization of this molecule. The protocols detailed in this document offer practical guidance for researchers to successfully implement these protecting group strategies in their synthetic endeavors. Careful optimization of reaction conditions for specific downstream applications is always recommended to ensure high yields and purity.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Application Notes and Protocols for the Catalytic Hydrogenation of 4-Aminobenzoic Esters to 4-Aminocyclohexanemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of 4-aminobenzoic esters to 4-aminocyclohexanemethanol is a critical reduction process in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This reaction involves the challenging simultaneous or sequential hydrogenation of both the aromatic ring and the ester functional group. Ruthenium-based catalysts have emerged as highly effective for this transformation, capable of facilitating both reduction steps under specific reaction conditions. This document provides detailed application notes and a generalized experimental protocol for this catalytic hydrogenation, based on established methodologies for similar substrates.
Data Presentation: Reaction Parameters for Catalytic Hydrogenation
The following table summarizes quantitative data from related catalytic hydrogenation reactions, providing a basis for the experimental protocol for the target transformation.
| Parameter | 4-Aminobenzoic Acid to 4-Aminocyclohexanecarboxylic Acid | Aromatic Ester to Alcohol | Proposed Conditions for 4-Aminobenzoic Ester to 4-Aminocyclohexanemethanol |
| Catalyst | 5% Ru/C or Ruthenium on charcoal | [Ru(acac)₃] and MeC(CH₂PPh₂)₃ (in situ) | 5% Ru/C or Ruthenium on a suitable support (e.g., Al₂O₃, C) |
| Catalyst Loading | 25% w/w (to substrate) | Not specified | 5-25% w/w (to substrate) |
| Substrate | 4-Aminobenzoic Acid | Various aromatic and aliphatic esters | Methyl or Ethyl 4-aminobenzoate |
| Solvent | 10% Aqueous NaOH, Methanol | Alcoholic solvents (e.g., Ethanol) | Methanol, Ethanol, or Tetrahydrofuran (THF) |
| Temperature | 100 - 160 °C | 100 - 120 °C | 120 - 160 °C |
| Hydrogen Pressure | 15 - 110 bar (217 - 1600 psi) | 85 bar (~1230 psi) | 80 - 150 bar (1160 - 2175 psi) |
| Reaction Time | ~20 hours | Not specified | 12 - 24 hours (monitoring required) |
| Yield | High conversion reported | Not specified | Expected to be moderate to high, optimization may be required |
Experimental Protocol: One-Pot Catalytic Hydrogenation
This protocol describes a generalized one-pot method for the catalytic hydrogenation of a 4-aminobenzoic ester to 4-aminocyclohexanemethanol using a heterogeneous ruthenium catalyst.
Materials:
-
4-Aminobenzoic acid ester (e.g., Methyl 4-aminobenzoate)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Solvent (e.g., Methanol, Ethanol, or THF)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.
-
Charging the Reactor:
-
To the autoclave, add the 4-aminobenzoic acid ester.
-
Add the 5% Ru/C catalyst. The catalyst loading can be varied from 5% to 25% by weight relative to the substrate to optimize the reaction.
-
Add the chosen solvent (e.g., Methanol). The concentration of the substrate in the solvent should be carefully chosen, typically in the range of 5-15% (w/v).
-
-
Sealing and Purging:
-
Seal the autoclave securely according to the manufacturer's instructions.
-
Purge the reactor multiple times (typically 3-5 times) with an inert gas, such as nitrogen or argon, to remove all air.
-
Following the inert gas purge, purge the reactor with hydrogen gas (2-3 times) to ensure a pure hydrogen atmosphere.
-
-
Reaction Conditions:
-
Pressurize the reactor with hydrogen to the desired pressure, for instance, between 80 and 150 bar.
-
Begin stirring the reaction mixture.
-
Heat the reactor to the target temperature, for example, in the range of 120-160 °C.
-
-
Reaction Monitoring:
-
Maintain the temperature and pressure for the duration of the reaction (e.g., 12-24 hours).
-
The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material is no longer detected.
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave.
-
Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethanol) to facilitate filtration.
-
Filter the mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with the solvent to ensure all the product is recovered.
-
Combine the filtrate and washings.
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product, 4-aminocyclohexanemethanol, can be purified by standard techniques such as recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical methods such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
-
Safety Precautions:
-
All procedures involving high-pressure hydrogen gas must be conducted in a properly functioning fume hood and behind a safety shield.
-
The autoclave must be operated by trained personnel and regularly inspected for safety.
-
Ruthenium catalysts can be pyrophoric, especially after reduction. Handle the catalyst carefully, and it is often recommended to filter it under a blanket of inert gas.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Mandatory Visualization
Application Notes and Protocols for the Derivatization of trans-4-Aminocyclohexanemethanol in SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the derivatization of trans-4-aminocyclohexanemethanol, a versatile scaffold in medicinal chemistry. The primary amine and hydroxyl group of this molecule offer two points for modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Introduction to SAR and Derivatization Strategies
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how chemical structure correlates with biological activity.[1] By systematically modifying a lead compound, researchers can identify key structural motifs responsible for its pharmacological effect. trans-4-Aminocyclohexanemethanol is a valuable building block in this process due to its rigid cyclohexane core, which presents substituents in well-defined spatial orientations.
Two common and effective strategies for derivatizing the primary amine of trans-4-aminocyclohexanemethanol are:
-
Amide Bond Formation (Amide Coupling): This is a widely used reaction in medicinal chemistry to couple amines with carboxylic acids, forming a stable amide linkage.[2][3] This strategy allows for the introduction of a vast array of substituents through the corresponding carboxylic acids.
-
Reductive Amination: This method forms a secondary amine by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. This approach is ideal for introducing alkyl groups and exploring the impact of modifying the basicity and hydrogen-bonding capacity of the nitrogen atom.
Data Presentation: SAR of Hypothetical Kinase Inhibitors
To illustrate the application of these derivatization strategies, the following tables summarize hypothetical SAR data for a series of trans-4-aminocyclohexanemethanol derivatives designed as inhibitors of a fictional kinase, "Kinase X."
Table 1: SAR of Amide Derivatives of trans-4-Aminocyclohexanemethanol
| Compound ID | R Group (from R-COOH) | Yield (%) | Kinase X IC50 (nM) |
| 1a | Phenyl | 85 | 520 |
| 1b | 4-Chlorophenyl | 82 | 150 |
| 1c | 4-Methoxyphenyl | 88 | 890 |
| 1d | 2-Naphthyl | 75 | 85 |
| 1e | Thiophen-2-yl | 78 | 350 |
| 1f | Cyclohexyl | 91 | >1000 |
Table 2: SAR of Reductive Amination Derivatives of trans-4-Aminocyclohexanemethanol
| Compound ID | R' Group (from R'-CHO) | Yield (%) | Kinase X IC50 (nM) |
| 2a | Benzyl | 72 | 410 |
| 2b | 4-Chlorobenzyl | 75 | 120 |
| 2c | 2-Phenylethyl | 68 | 250 |
| 2d | Cyclohexylmethyl | 80 | >1000 |
| 2e | Pyridin-4-ylmethyl | 65 | 180 |
Experimental Protocols
The following are detailed protocols for the synthesis of the amide and reductive amination derivatives.
Protocol 1: General Procedure for Amide Coupling
This protocol describes the synthesis of N-((trans-4-(hydroxymethyl)cyclohexyl) R-carboxamides (Compounds 1a-1f ).
Materials:
-
trans-4-Aminocyclohexanemethanol
-
Substituted carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted carboxylic acid (1.2 mmol) in anhydrous DMF (10 mL) at 0 °C, add EDC (1.5 mmol) and HOBt (1.5 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of trans-4-aminocyclohexanemethanol (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Add DIPEA (2.0 mmol) and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM:Methanol gradient) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Reductive Amination
This protocol describes the synthesis of (trans-4-(((R'-methyl)amino)methyl)cyclohexyl)methanol derivatives (Compounds 2a-2e ).
Materials:
-
trans-4-Aminocyclohexanemethanol
-
Substituted aldehyde (R'-CHO)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trans-4-aminocyclohexanemethanol (1.0 mmol) in DCE (15 mL), add the substituted aldehyde (1.1 mmol) and a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM:Methanol with 1% triethylamine) to yield the desired secondary amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Derivatization workflow for SAR studies.
Caption: Logical flow of an SAR study.
Caption: Hypothetical signaling pathway for Kinase X.
References
Troubleshooting & Optimization
Technical Support Center: trans-4-Aminocyclohexanemethanol Hydrochloride Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of trans-4-Aminocyclohexanemethanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common synthesis strategies begin with a substituted benzene ring, which is subsequently hydrogenated. Key routes include:
-
Catalytic Hydrogenation of Paracetamol Derivatives: This involves the hydrogenation of p-acetamidophenol (paracetamol) to produce para-acetamidocyclohexanol. This intermediate is then saponified under alkaline conditions to yield trans-4-aminocyclohexanol, which is further processed to the final product.[1]
-
Reduction of 4-Aminobenzoic Acid Esters: A precursor like a methyl or ethyl ester of 4-aminobenzoic acid is catalytically hydrogenated to reduce both the aromatic ring and the ester group, directly or in a stepwise fashion, to form the aminocyclohexanemethanol.
-
Hydrogenation of 4-Nitrobenzoic Acid: This route involves the initial reduction of the nitro group to an amine, followed by the hydrogenation of the aromatic ring and reduction of the carboxylic acid group.[2][3] The final step is the formation of the hydrochloride salt.[1]
Q2: Which parameters are most critical for maximizing yield during the catalytic hydrogenation step?
A2: The catalytic hydrogenation of the aromatic precursor is a critical step where yield and isomer ratio are determined. Key parameters include the choice of catalyst, hydrogen pressure, and reaction temperature.[1] Continuous flow reactors can also offer superior control over these parameters compared to traditional batch processes, leading to more consistent yields.[1]
Q3: How can the trans-to-cis isomer ratio be improved?
A3: Achieving a high trans:cis isomer ratio is essential for the utility of the final compound. While hydrogenation conditions can influence the initial ratio, with some processes reporting a trans/cis ratio exceeding 3:1, the most effective method for isolating the desired trans isomer is through purification.[1] Careful and potentially repeated crystallization is the primary technique used to separate the trans isomer from the cis isomer, leveraging differences in their solubility and crystal lattice energies.
Q4: My final product has a yellow or brown tint. What is the cause and how can it be purified?
A4: Discoloration in the final product typically arises from aromatic byproducts from incomplete hydrogenation or other colored impurities. The recommended method for removing these impurities is to treat the product solution with activated carbon followed by hot filtration.[1] This process adsorbs the colored impurities, leading to a colorless crystalline product upon subsequent recrystallization.[1]
Q5: I am experiencing inconsistent yields between different synthesis batches. What are the likely causes?
A5: Inconsistent yields in batch processing are often traced back to poor control over reaction conditions. Key factors include:
-
Heat Transfer: Exothermic hydrogenation reactions can create hot spots if mixing is inefficient, leading to side product formation.
-
Mixing Efficiency: Inadequate mixing can result in incomplete reactions and inconsistent product quality.
-
Catalyst Activity: The age, handling, and concentration of the catalyst can vary, impacting reaction rates and completeness.
-
Work-up and Isolation: Minor variations in extraction, pH adjustment, and crystallization procedures can lead to significant differences in isolated yield.
For enhanced consistency, transitioning to a continuous flow reactor system can provide precise control over temperature, pressure, and mixing, mitigating many of these issues.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Overall Yield | Incomplete Hydrogenation: The aromatic ring or precursor functional group is not fully reduced. | • Verify catalyst activity (use fresh catalyst if necessary).• Increase hydrogen pressure within safe operational limits (e.g., 3–5 bar).[1]• Increase reaction temperature (e.g., 80–120°C).[1]• Extend reaction time and monitor completion with TLC or GC. |
| Loss During Work-up/Isolation: Product is lost during extraction, washing, or filtration steps. | • Optimize the pH during aqueous extractions to ensure the amine is either fully protonated (in aqueous layer) or deprotonated (in organic layer).• Minimize the number of transfer steps.• Ensure crystallization conditions (solvent, temperature, cooling rate) are optimized for maximum precipitation. | |
| Poor Trans:Cis Isomer Ratio | Ineffective Isomer Separation: The purification process is not adequately separating the trans and cis isomers. | • Perform multiple recrystallizations. Toluene or acetone are effective solvents for yielding high-purity needle-like crystals.[1]• Experiment with different crystallization solvents or solvent mixtures to improve separation efficiency.• Characterize the isomer ratio of the crude product and after each recrystallization step using NMR to assess the effectiveness of the purification. |
| Product Contamination | Residual Catalyst: Traces of palladium or nickel remain in the final product. | • After hydrogenation, filter the reaction mixture through a pad of Celite to remove the bulk of the catalyst.• For trace amounts (≤50 ppm), perform an activated carbon filtration step, as the carbon can adsorb residual metal particles.[1] |
| Residual Starting Material or Intermediates: The reaction did not go to completion. | • Monitor the reaction progress using an appropriate analytical technique (TLC, GC, HPLC).• If the reaction has stalled, consider adding a fresh portion of catalyst.• Ensure starting materials are pure and free of inhibitors. |
Data Summary
Table 1: Catalytic Hydrogenation Parameters & Reported Yields
| Substrate | Catalyst | H₂ Pressure | Temperature | Solvent | Reported Yield | Notes |
| Paracetamol Derivative | Palladium or Nickel | 3–5 bar | 80–120°C | Ethanol / Water | Up to 85% | Yield is post-crystallization with a trans/cis ratio > 3:1.[1] |
| 4-Nitrobenzoic Acid | 5% Pd/C | 1–2 MPa | 60–70°C | Water | >95% | Yield for the intermediate 4-aminobenzoic acid.[2] |
| 4-Nitrobenzoic Acid | Pd/C | 2–4 MPa | 60–70°C | Water | >96% | Yield for the intermediate 4-aminobenzoic acid.[3] |
| 4-Nitrophenyl Acetic Acid | Pd/C | 1–4 bar | 50–60°C | Protic Solvent | Good | Process for a similar compound, highlighting in-situ hydrogenation.[4] |
| 5-Hydroxy-2-Adamantanone | Raney Nickel | 1.5–2.5 MPa | 50–75°C | Methanol / Ethanol | High | Synthesis of an analogous adamantanol derivative.[5] |
Visualized Workflows and Logic
Caption: General workflow for the synthesis and purification of trans-4-Aminocyclohexanemethanol HCl.
Caption: Troubleshooting logic diagram for diagnosing the cause of low reaction yield.
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol describes a general method starting from a 4-aminobenzoic acid ester precursor.
Materials:
-
4-Aminobenzoic acid ester (e.g., methyl 4-aminobenzoate)
-
Palladium on Carbon (5% or 10% Pd/C)
-
Ethanol, anhydrous
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl), concentrated or as a solution in ethanol
-
Nitrogen gas (N₂) for inerting
Procedure:
-
Reactor Setup: Charge a pressure reactor with the 4-aminobenzoic acid ester and the Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Solvent Addition: Add anhydrous ethanol to the reactor to create a slurry that is easily stirred (approx. 10-20 mL of solvent per gram of substrate).
-
Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the target pressure (e.g., 3-5 bar) and begin stirring.[1]
-
Heating: Heat the reaction mixture to the target temperature (e.g., 80-100°C).[1]
-
Monitoring: Maintain the reaction under constant hydrogen pressure until uptake ceases. Monitor the reaction's progress by taking small samples for analysis (TLC, GC, or HPLC) until the starting material is consumed.
-
Cooling and Depressurization: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to quantitatively remove the Pd/C catalyst. Wash the filter cake with additional ethanol to recover all product.
-
Salt Formation: To the combined filtrate, slowly add a stoichiometric amount of hydrochloric acid while stirring. The hydrochloride salt should precipitate from the solution.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is for purifying the crude this compound to achieve high purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Acetone)[1]
-
Activated Carbon (decolorizing carbon)
-
Heating mantle and condenser
-
Filtration apparatus
Procedure:
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen recrystallization solvent (e.g., toluene). Heat the mixture to reflux with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% by weight of the solute) to the solution.
-
Hot Filtration: Re-heat the mixture to reflux for 10-15 minutes. Perform a hot gravity filtration through a fluted filter paper to remove the activated carbon and any other insoluble impurities. Pre-heating the funnel and receiving flask will prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The final product should be a pure, white crystalline solid.[1]
References
- 1. Buy this compound | 1504-49-0 [smolecule.com]
- 2. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 3. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 4. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 5. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Reductive Amination of Cyclohexanones
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the reductive amination of cyclohexanones. It provides troubleshooting advice in a direct question-and-answer format, quantitative data comparisons, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the reductive amination of cyclohexanone derivatives.
Question 1: Why is my reaction yield low or the conversion rate poor?
Answer: Low yields in reductive amination can be attributed to several factors, primarily revolving around inefficient imine formation, suboptimal pH, or an inappropriate choice of reducing agent.[1][2]
-
Inefficient Imine Formation: The reaction between the cyclohexanone and the amine to form the iminium ion intermediate is an equilibrium process.[1][3] The presence of water can hydrolyze the imine, shifting the equilibrium back towards the starting materials.[2]
-
Solution: To drive the equilibrium toward the imine, consider adding a dehydrating agent like molecular sieves or performing the reaction in a setup that allows for azeotropic removal of water.[1]
-
-
Suboptimal pH: The reaction pH is critical. Imine formation is generally favored under mildly acidic conditions (pH 4-5).[2][4][5] If the pH is too low, the amine becomes protonated and non-nucleophilic.[2] If it's too high, the carbonyl group isn't sufficiently activated for the nucleophilic attack.[2]
-
Incorrect Reducing Agent: A common mistake is using a reducing agent that is too reactive. For example, sodium borohydride (NaBH₄) can reduce the starting cyclohexanone to cyclohexanol before it has a chance to form the imine, lowering the yield of the desired amine.[1][4][8]
Question 2: I'm observing the formation of a significant amount of cyclohexanol byproduct. How can I prevent this?
Answer: The formation of cyclohexanol indicates that the reducing agent is directly reducing the starting cyclohexanone. This is a common issue when using strong reducing agents.
-
Cause: Highly reactive hydrides like sodium borohydride (NaBH₄) are capable of reducing ketones.[10]
-
Solution 1 - Change Reducing Agent: The most effective solution is to switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards ketones compared to other borohydrides and shows a much faster reaction rate for the reduction of iminium ions.[6][9][11]
-
Solution 2 - Stepwise Procedure: If you must use NaBH₄, a two-step, one-pot approach is recommended. Allow sufficient time for the imine to form completely before adding the reducing agent.[1][4][10] Monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting ketone before adding the borohydride can maximize the amine yield.[1][6]
Question 3: My reaction is very slow or is not working with a sterically hindered cyclohexanone. What can I do?
Answer: Steric hindrance around the carbonyl group can significantly slow down both the initial nucleophilic attack by the amine and the subsequent reduction of the iminium ion.[2]
-
Solution 1 - Increase Temperature: Elevating the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1]
-
Solution 2 - Use a Less Bulky Reducing Agent: While NaBH(OAc)₃ is sterically demanding, a smaller hydride source like sodium cyanoborohydride (NaBH₃CN) might be more effective in this case.[12]
-
Solution 3 - Add a Lewis Acid: For less reactive substrates, the addition of a Lewis acid such as titanium(IV) isopropoxide (Ti(i-PrO)₄) or zinc chloride (ZnCl₂) can help activate the carbonyl group and facilitate the reaction.[10]
Question 4: How do I choose the right reducing agent for my reaction?
Answer: The choice of reducing agent is critical and depends on the substrate's reactivity, desired reaction conditions (one-pot vs. stepwise), and safety considerations.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): Generally the preferred reagent. It is mild, highly selective for iminium ions over ketones, and effective for a wide range of substrates.[8][12] It is less toxic than NaBH₃CN.[8][13] However, it is sensitive to water and not well-suited for protic solvents like methanol.[10]
-
Sodium Cyanoborohydride (NaBH₃CN): Also highly selective and allows for convenient one-pot reactions.[8] It is stable in acidic solutions and works well in protic solvents like methanol.[3][10] Its major drawback is high toxicity and the potential to generate toxic hydrogen cyanide (HCN) gas, especially under acidic workup conditions.[3][8][9]
-
Sodium Borohydride (NaBH₄): A powerful and inexpensive reducing agent.[8] Due to its high reactivity towards carbonyls, it is best used in a two-step process where the imine is formed first.[8][10]
Below is a troubleshooting workflow to help diagnose and solve common issues.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Advantages | Key Disadvantages | Optimal Conditions |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃, STAB | High selectivity for imines; mild; low toxicity; good for one-pot reactions.[6][8][11] | Water-sensitive; not ideal for protic solvents like methanol.[10] | Anhydrous aprotic solvents (DCM, DCE, THF); often with AcOH catalyst.[2][10] |
| Sodium Cyanoborohydride | NaBH₃CN | Excellent selectivity; stable in acidic conditions; works in protic solvents.[3][8][10] | Highly toxic; generates HCN byproduct.[8][9] | Methanol; pH controlled between 6-7.[8][13] |
| Sodium Borohydride | NaBH₄ | Inexpensive; powerful reducing agent.[8] | Lacks selectivity; reduces starting ketone.[1][8][10] | Best for two-step procedure; protic solvents (MeOH, EtOH).[10] |
| Catalytic Hydrogenation | H₂/Catalyst | "Green" method; water is the only byproduct; high atom efficiency.[14][15] | Often requires high pressure/temperature; catalyst can be deactivated.[2][14][16] | Varies with catalyst (e.g., Pd/C, Rh-Ni); often requires elevated T and P.[14][17] |
Table 2: Effect of Catalyst on Reductive Amination of Cyclohexanone with NH₃[14]
| Catalyst | Conversion (%) (after 300 min) | Selectivity for Cyclohexylamine (%) |
| Rh/SiO₂ | 83.4 | 99.1 |
| 2 wt.% NiRh/SiO₂ | 99.8 | 96.6 |
Reaction Conditions: 100 °C, 4 bar NH₃, 2 bar H₂, cyclohexane solvent.[14]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of 4-Hydroxycyclohexanone using NaBH(OAc)₃
This protocol describes a robust, one-pot procedure for the reductive amination of a cyclohexanone derivative using a mild and selective reducing agent.[6]
Materials and Reagents:
-
4-Hydroxycyclohexanone (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-hydroxycyclohexanone.[6]
-
Solvent and Amine Addition: Dissolve the ketone in anhydrous DCM. Add benzylamine via syringe.[6]
-
Iminium Ion Formation: Add glacial acetic acid to the mixture. Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.[6]
-
Reduction: Slowly add sodium triacetoxyborohydride in portions to the stirring solution. Note that the addition may be slightly exothermic.[6]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).[6]
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.[6]
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solution under reduced pressure to obtain the crude product.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amine.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Alkylation of Amino Alcohols
Welcome to the technical support center for the N-alkylation of amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of amino alcohols, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my N-alkylated amino alcohol consistently low?
Answer:
Low yields in N-alkylation reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, a temperature that is too high can lead to decomposition of the starting materials, product, or catalyst.
-
Solution: Screen a range of temperatures to find the optimum. For example, in ruthenium-catalyzed reactions, temperatures between 100°C and 120°C have been shown to be effective.[1]
-
-
Incorrect Solvent Choice: The solubility of amino alcohols, especially unprotected amino acids, can be challenging in nonpolar organic solvents.[2][3] Poor solubility will limit the effective concentration of reactants and hinder the reaction.
-
Catalyst Inactivity or Insufficient Loading: The catalyst may be deactivated or used at a suboptimal concentration.
-
Ineffective Base: For reactions requiring a base, the choice and amount are crucial. A base that is too weak may not facilitate the reaction, while a strong base can lead to side reactions like racemization.[2][3]
Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a common challenge. Identifying the nature of the side products is the first step toward mitigating their formation.
Common Side Reactions and Mitigation Strategies:
-
Over-alkylation (Di- or Tri-alkylation): Primary amines are often more reactive than the starting amine, leading to the formation of di- and tri-alkylated products. This reduces the yield of the desired mono-alkylated product.
-
Esterification: When using unprotected amino acids, the carboxylic acid group can compete with the amino group for alkylation, leading to the formation of ester byproducts.[2][3]
-
Solution: Employing protecting groups for the carboxylic acid moiety (e.g., as a methyl or ethyl ester) can prevent this side reaction.[1] Alternatively, catalytic systems that show high chemoselectivity for N-alkylation over O-alkylation should be chosen.
-
-
Racemization: The chiral center of amino alcohols can be susceptible to racemization, particularly under harsh reaction conditions (e.g., high temperatures and strong bases).[2][3][4]
-
Ether Formation: In reactions where an alcohol is used as the alkylating agent, self-condensation of the alcohol to form an ether can be a competing reaction, particularly with certain catalysts like γ-Al₂O₃.[7]
-
Solution: Optimize the reaction conditions (temperature, catalyst) to favor the N-alkylation pathway.
-
Question 3: How can I improve the purification of my N-alkylated amino alcohol?
Answer:
Purification can be challenging due to the polar nature of the product and the presence of unreacted starting materials or polar byproducts.
Purification Strategies:
-
Chromatography: Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For highly polar compounds, reverse-phase chromatography may be necessary.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screening different solvent systems is key to finding suitable conditions.
-
Acid-Base Extraction: The amphoteric nature of amino alcohols can be exploited. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be adjusted to basic to precipitate or extract the purified product.
-
"Greener" Approaches: Some modern catalytic methods are designed to produce water as the only byproduct, simplifying purification.[2][3] In such cases, simple filtration and concentration may be sufficient.[8]
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using alcohols as alkylating agents over alkyl halides?
A1: Using alcohols as alkylating agents, often through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, offers several advantages.[2][9] Alcohols are generally less toxic, more readily available, and often cheaper than the corresponding alkyl halides.[2] The primary byproduct of these reactions is water, making them more environmentally friendly and atom-economical.[2][3] In contrast, alkylation with alkyl halides produces stoichiometric amounts of salt byproducts, which can complicate purification.[1][2]
Q2: When should I use a protecting group for the hydroxyl or amino functionality?
A2: The use of protecting groups is a strategic decision based on the specific substrate and reaction conditions.
-
Hydroxyl Group: If the hydroxyl group is prone to side reactions (e.g., O-alkylation) or interferes with the desired N-alkylation, protection is necessary.
-
Amino Group: While the goal is to alkylate the amino group, temporary protection can be useful to control selectivity, for instance, to achieve mono-alkylation. A protecting group can also be used to enhance solubility or prevent catalyst inhibition.
-
Orthogonal Protection: In molecules with multiple reactive sites, an orthogonal protecting group strategy allows for the selective removal of one protecting group without affecting others, which is crucial in multi-step syntheses.[10]
Q3: How do I select the appropriate catalyst for my reaction?
A3: Catalyst selection depends on the specific amino alcohol and alkylating agent, as well as the desired selectivity and reaction conditions.
-
Ruthenium-based catalysts (e.g., Shvo's catalyst) are well-established for the N-alkylation of amino acids and esters with alcohols and are often base-free.[1][2]
-
Iridium-based catalysts are also highly effective and can operate under mild conditions.[4][11]
-
Iron-based catalysts offer a more sustainable and less expensive alternative to precious metal catalysts.[2][9]
-
Manganese-based catalysts are another emerging class of earth-abundant metal catalysts for this transformation.[12]
-
Heterogeneous catalysts (e.g., γ-Al₂O₃, Pd/C) can simplify product purification as they can be easily filtered off from the reaction mixture.[7][8]
It is often necessary to screen a few different catalysts to find the most effective one for a particular transformation.
Q4: Can I perform a di-alkylation of a primary amino alcohol in a single step?
A4: Yes, di-alkylation can often be achieved in a single step by adjusting the reaction conditions. Using a stoichiometric excess of the alkylating agent and/or longer reaction times can favor the formation of the di-alkylated product.[2] Some catalytic systems have been shown to selectively produce N,N-di-alkylated products.[3]
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Alkylation of Amino Alcohols/Acids
| Catalyst System | Amino Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Key Features | Reference |
| Ru-Shvo Catalyst | Proline | Ethanol | None | Neat | 100 | 95 | Base-free, high yield, good for unprotected amino acids. | [2] |
| [CpIrCl₂]₂ | (S)-N-benzyl-L-prolinol | PhCOMe | NaOtBu (sub-stoichiometric) | tBuOH | 85 | 72 | Prevents racemization, good for chiral amino alcohols. | [4] |
| Fe-based catalyst | Glycine | 1-Nonanol | None | Neat | 110 | >90 | Sustainable, non-precious metal catalyst. | [2][3] |
| γ-Al₂O₃ | 5-amino-1-pentanol | Methanol | None | scCO₂ | 340 | ~75 | Heterogeneous catalyst, continuous flow system. | [7] |
| MnCl₂/PPh₃ | Aniline | Benzyl alcohol | t-BuOK | Toluene | 140 | 85 | Inexpensive, non-toxic metal catalyst. | [12] |
Experimental Protocols
General Procedure for Ruthenium-Catalyzed N-Alkylation of an Unprotected Amino Acid (Based on Yan et al.[2])
-
To a Schlenk tube under an argon atmosphere, add the amino acid (0.5 mmol), the alcohol (1.0 mL or 2.0 mmol), and the Ruthenium catalyst (e.g., Shvo's catalyst, 1-2 mol%).
-
Seal the Schlenk tube with a screw cap.
-
Stir the reaction mixture vigorously at room temperature for 1 minute.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C).
-
Stir the reaction for the specified time (e.g., 18-42 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess alcohol.
-
The crude product can then be purified by column chromatography or crystallization.
Visualizations
Caption: General experimental workflow for N-alkylation of amino alcohols.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polar Aminocyclohexanemethanol Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar aminocyclohexanemethanol salts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of polar aminocyclohexanemethanol salts.
Issue 1: Low Yield After Recrystallization
-
Q: I am experiencing a significant loss of my aminocyclohexanemethanol salt during recrystallization, resulting in a low yield. What are the potential causes and how can I improve the recovery?
A: Low recovery during recrystallization is a common issue, often stemming from the high polarity of aminocyclohexanemethanol salts, which can lead to significant solubility even in cold solvents. Here are several factors to consider and steps to optimize your process:
-
Solvent System Optimization: The choice of solvent is critical. A single solvent may not provide the desired solubility profile. Consider using a binary solvent system. For instance, dissolving the salt in a good solvent (e.g., water or methanol) at an elevated temperature and then adding a miscible anti-solvent (e.g., acetone or ethanol) to induce precipitation upon cooling can improve yields.[1][2] The patent for tranexamic acid hydrochloride, a related compound, suggests a water-acetone system for recrystallization.[1]
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled and given adequate time for crystallization. Sometimes, placing the solution in an ice bath or even a freezer (if the solvent allows) can promote further precipitation. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
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Excessive Washing: Washing the collected crystals with too much cold solvent can lead to product loss. Use a minimal amount of ice-cold solvent to wash away impurities.
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pH Adjustment: The solubility of amine salts is highly dependent on pH. Ensure the pH of the solution is optimal for minimizing solubility during crystallization. For hydrochloride salts, maintaining a slightly acidic pH can suppress the equilibrium to the more soluble free base.
-
Issue 2: Persistent Impurities After Recrystallization
-
Q: My aminocyclohexanemethanol salt remains impure even after multiple recrystallization attempts. How can I remove persistent impurities?
A: If recrystallization alone is insufficient, it indicates that the impurities have similar solubility properties to your target compound. Here are some strategies to address this:
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Activated Carbon Treatment: Colored impurities or highly polar, non-crystalline "tars" can sometimes be removed by treating the hot solution with activated carbon before filtration and cooling.[3] A common procedure involves adding a small amount of activated carbon to the dissolved crude product, heating for a short period, and then hot-filtering to remove the carbon and adsorbed impurities.[3]
-
Alternative Purification Technique: Recrystallization may not be the most effective method for all types of impurities. Consider employing a different purification technique, such as column chromatography, to separate impurities with different polarities.
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Salt Formation/Breaking Cycle: If the impurity is neutral, you can try converting your salt back to the free base, extracting the free base into an organic solvent to remove water-soluble impurities, and then reforming the salt. This acid-base extraction can be a powerful purification step.
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Issue 3: Difficulty with Chromatographic Separation (Peak Tailing, Poor Resolution)
-
Q: I am trying to purify my polar aminocyclohexanemethanol salt using column chromatography, but I am observing significant peak tailing and poor separation of isomers (cis/trans). What can I do to improve the chromatography?
A: Chromatographic purification of polar amines and their salts on standard silica gel can be challenging due to strong interactions with the acidic silanol groups.
-
Mobile Phase Modification: To reduce peak tailing, add a basic modifier to the mobile phase to compete with your amine for binding to the silica surface. A common approach is to add a small percentage (0.1-1%) of triethylamine or ammonia to the eluent.
-
Stationary Phase Selection:
-
Amine-functionalized Silica: Using an amine-functionalized stationary phase can significantly improve peak shape and resolution for basic compounds.
-
Reversed-Phase Chromatography: For highly polar salts, reversed-phase chromatography (e.g., C18) can be a good alternative. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable buffer or ion-pairing agent to control retention and peak shape. The separation of stereoisomers of related amino acids has been achieved using ion-exchange chromatography.[4]
-
-
pH Control in Reversed-Phase: The pH of the mobile phase is crucial in reversed-phase chromatography of ionizable compounds. Adjusting the pH to suppress the ionization of the amine (higher pH) or the silanols (lower pH) can significantly impact retention and peak shape.
-
Isomer Separation: The separation of cis and trans isomers of cyclohexane derivatives can be particularly challenging.[5] Chiral chromatography may be necessary for the separation of enantiomers.[6][7] For diastereomers like cis/trans isomers, careful optimization of the stationary and mobile phases in either normal or reversed-phase chromatography is required. Sometimes, derivatization of the amine or alcohol functionality can alter the polarity and improve separation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary challenges in the purification of polar aminocyclohexanemethanol salts?
A1: The primary challenges stem from the inherent properties of these molecules:
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High Polarity: The presence of both a hydroxyl group and an amine salt makes these compounds highly polar, leading to high solubility in polar solvents and potentially difficult separation from polar impurities.
-
Hygroscopicity: Amine salts are often hygroscopic, making them difficult to handle and accurately weigh.
-
Presence of Isomers: The synthesis of aminocyclohexanemethanol derivatives can result in a mixture of cis and trans isomers, which can be challenging to separate due to their similar physical properties.[5]
-
Reactivity: The free amine form can be reactive, and the salt can be sensitive to pH changes.
-
-
Q2: How do I choose an appropriate recrystallization solvent for a new aminocyclohexanemethanol salt?
A2: A systematic approach is recommended:
-
"Like Dissolves Like": Start by testing the solubility in a range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes).
-
Ideal Solubility Profile: The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Binary Solvent Systems: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the solid and then allow it to cool slowly. A water-acetone or ethanol-water mixture is often a good starting point for polar salts.[1][2]
-
-
Q3: Can I use distillation to purify my aminocyclohexanemethanol salt?
A3: Distillation is generally not a suitable method for purifying salts due to their very low volatility. Salts will typically decompose at the high temperatures required for distillation, even under high vacuum. Distillation is more appropriate for purifying the free amine form if it is thermally stable and has a reasonable boiling point.
-
Q4: How can I confirm the purity and identity of my purified aminocyclohexanemethanol salt?
A4: A combination of analytical techniques should be used:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and can be used to quantify any remaining impurities. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative analysis during the purification process.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and isomeric ratio (cis/trans). Mass Spectrometry (MS) will confirm the molecular weight of the cation. Infrared (IR) spectroscopy can confirm the presence of key functional groups (O-H, N-H, C-N).
-
Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.
-
Data Presentation
Table 1: Recrystallization Conditions for Related Amine Salts
| Compound | Crude Purity | Recrystallization Solvent | Temperature Profile | Yield | Final Purity | Reference |
| Ambroxol Hydrochloride | Not specified | 10% Methanol in Water | Reflux, then cool to 0-5°C | 81.0% | >99.9% | [2] |
| Ambroxol Hydrochloride | Not specified | Ethanol and Water | Reflux, then cool to -5 to 0°C | >96% | >99.2% | [3] |
| Tranexamic Acid Hydrochloride | 89% | Water-Acetone | Not specified | 70% | High Purity | [1] |
| Enamine Salt | 92% | 80% Methanol in Water | Heat to 70°C, then cool to 10°C | 86% | 99.4% | CN111632400B |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for a Polar Aminocyclohexanemethanol Salt
-
Dissolution: In an Erlenmeyer flask, add the crude aminocyclohexanemethanol salt. Add a minimal amount of a suitable solvent or solvent system (e.g., 10:1 water:acetone) and heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of the solute). Swirl the flask and gently heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure for the Purification of a Polar Aminocyclohexanemethanol Free Base
Note: It is often easier to perform chromatography on the free base and then convert it back to the salt.
-
Sample Preparation: Dissolve the crude aminocyclohexanemethanol salt in a minimal amount of a suitable solvent. If starting from the salt, it may be necessary to first neutralize it with a base (e.g., NaHCO₃ solution) and extract the free amine into an organic solvent (e.g., dichloromethane). Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., dichloromethane with 1% triethylamine). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Loading: Dissolve the crude free amine in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase, e.g., by adding methanol to the dichloromethane/triethylamine mixture) may be necessary to elute the polar compound.
-
Monitoring: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free amine.
-
Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of the desired acid (e.g., HCl in ether) to precipitate the pure salt. Collect the salt by filtration, wash with a non-polar solvent, and dry.
Mandatory Visualizations
Caption: General purification workflow for aminocyclohexanemethanol salts.
Caption: Troubleshooting low yield in recrystallization.
References
- 1. JP3763598B2 - Method for producing tranexamic acid - Google Patents [patents.google.com]
- 2. CN103012167A - Preparation method of ambroxol hydrochloride - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
side-product formation in the synthesis of trans-4-Aminocyclohexanemethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of trans-4-aminocyclohexanemethanol. The information is tailored for researchers, scientists, and professionals in drug development to help identify and resolve common issues encountered during the synthesis, with a focus on minimizing side-product formation and maximizing the yield of the desired trans isomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Presence of the cis-isomer of 4-Aminocyclohexanemethanol in the Final Product
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Question: My final product shows contamination with the cis-isomer. What is the likely cause, and how can I increase the diastereoselectivity for the trans-isomer?
-
Answer: The formation of the cis-isomer is a common issue and typically originates from the stereochemistry of the starting material or from isomerization during the reaction. The primary cause is often an impure starting material containing the cis-isomer of the 4-cyanocyclohexanecarboxylate precursor. To enhance the purity of the trans product, it is crucial to start with a high-purity trans-isomer of the starting material. If the starting material is a mixture, purification by fractional crystallization or chromatography may be necessary before the reduction step.
Issue 2: Incomplete Reduction Leading to Intermediate Side-Products
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Question: I have identified side-products that appear to be the result of incomplete reduction. What are these compounds, and how can I ensure the reaction goes to completion?
-
Answer: Incomplete reduction during the synthesis of trans-4-aminocyclohexanemethanol can lead to two primary side-products, depending on which functional group (nitrile or ester) is not fully reduced. These are:
-
trans-4-(Hydroxymethyl)cyclohexanecarbonitrile: Formed when the ester is reduced, but the nitrile group remains.
-
trans-4-Aminocyclohexanecarboxylic acid: Arises when the nitrile is reduced, but the ester is either not reduced or is hydrolyzed during the workup.
To drive the reaction to completion, ensure that a sufficient excess of the reducing agent, such as lithium aluminum hydride (LiAlH4), is used.[1][2][3] The reaction may also require longer reaction times or elevated temperatures. It is critical to maintain anhydrous conditions, as moisture will consume the reducing agent and hinder the reaction.[2]
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Issue 3: Low Overall Yield of the Desired Product
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Question: My overall yield of trans-4-aminocyclohexanemethanol is lower than expected. What are the potential reasons for this?
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Answer: Low yields can be attributed to several factors:
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Incomplete Reaction: As discussed in Issue 2, if the reduction is not complete, a portion of the starting material will be converted to intermediate side-products rather than the desired final product.
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Side-Product Formation: The formation of the cis-isomer or other byproducts will naturally lower the yield of the target trans-isomer.
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Losses During Workup and Purification: The product can be lost during the aqueous workup, extraction, and final purification steps. Ensure efficient extraction with an appropriate solvent and optimize purification methods, such as distillation or crystallization, to minimize losses.
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Summary of Potential Products and Side-Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| trans-4-Aminocyclohexanemethanol | C₇H₁₅NO | 129.20 | Desired Product |
| Methyl trans-4-cyanocyclohexanecarboxylate | C₉H₁₃NO₂ | 167.20 | Starting Material |
| cis-4-Aminocyclohexanemethanol | C₇H₁₅NO | 129.20 | Side-Product |
| trans-4-(Hydroxymethyl)cyclohexanecarbonitrile | C₈H₁₃NO | 139.19 | Side-Product |
| trans-4-Aminocyclohexanecarboxylic acid | C₇H₁₃NO₂ | 143.18 | Side-Product |
Experimental Protocol: Reduction of Methyl trans-4-cyanocyclohexanecarboxylate with LiAlH₄
This protocol describes a representative method for the synthesis of trans-4-aminocyclohexanemethanol.
Materials:
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Methyl trans-4-cyanocyclohexanecarboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Deionized water
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15% Sodium hydroxide solution
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Anhydrous sodium sulfate
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Diethyl ether
Procedure:
-
A solution of methyl trans-4-cyanocyclohexanecarboxylate in anhydrous THF is added dropwise to a stirred suspension of an excess of lithium aluminum hydride in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of both the nitrile and ester groups.[1][2]
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting material.
-
Once the reaction is complete, the mixture is cooled to 0°C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
The resulting solid is removed by filtration, and the filter cake is washed with THF and diethyl ether.
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The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude trans-4-aminocyclohexanemethanol can be purified by distillation under reduced pressure or by crystallization.
Visualizing the Synthesis and Troubleshooting Workflow
Reaction Pathway and Side-Product Formation
Caption: Reaction scheme for the synthesis of trans-4-aminocyclohexanemethanol and the formation of major side-products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of trans-4-aminocyclohexanemethanol.
References
Technical Support Center: Optimizing Recrystallization of trans-4-Aminocyclohexanemethanol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of trans-4-aminocyclohexanemethanol hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification.
Troubleshooting Guide
Issue: Poor or No Crystal Formation
Question: I have dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?
Answer:
This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
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Induce Crystallization:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution. A seed crystal provides a template for further crystallization.
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Reduced Temperature: Ensure the solution has been cooled sufficiently. An ice bath can be used to lower the temperature further, but gradual cooling is recommended to obtain purer crystals.
-
-
Solvent Concentration:
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It is possible that too much solvent was used, resulting in a solution that is not supersaturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Solvent System:
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The chosen solvent may not be ideal. If the above steps fail, the solvent should be removed (e.g., by rotary evaporation), and a different solvent system should be attempted.
-
Issue: Oiling Out
Question: My dissolved compound is separating as an oil or a gummy precipitate instead of crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent, or when the solubility is exceeded too rapidly. For amine hydrochlorides, this can also be exacerbated by the presence of water if the salt is hygroscopic.
-
Slow Down Cooling: Allow the solution to cool more slowly to room temperature before moving it to an ice bath. Rapid cooling often leads to the formation of oils.
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Use More Solvent: The concentration of the solute may be too high. Re-heat the solution and add a small amount of additional hot solvent to decrease the saturation level.
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Change Solvent System:
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A single solvent may not be appropriate. Consider a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or methanol) and then slowly add a "poor" solvent (in which it is less soluble, e.g., diethyl ether or toluene) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
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For hydrochloride salts, ensuring anhydrous conditions can be critical. Using a solvent like toluene, which can form an azeotrope with water, can help to remove residual moisture during the dissolution phase.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
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Single-Solvent Systems: Ethanol, isopropanol, or mixtures of ethanol and water are often suitable. The ideal single solvent will dissolve the compound when hot but have low solubility when cold.
-
Two-Solvent (Solvent/Anti-Solvent) Systems: A common approach is to dissolve the compound in a minimal amount of a polar solvent like ethanol or methanol and then add a less polar anti-solvent such as diethyl ether, toluene, or acetone to induce crystallization.[1]
Q2: My recrystallized product has a low melting point and appears discolored. What could be the cause?
A2: A low or broad melting point range typically indicates the presence of impurities. Discoloration can be due to colored byproducts from the synthesis.
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Purification: To remove colored impurities, the crude product can be dissolved in the recrystallization solvent and treated with activated carbon before the hot filtration step.[1]
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Recrystallization Technique: Ensure that the cooling process is slow and gradual to allow for the formation of a pure crystal lattice that excludes impurities. Rapid crashing out of the solid will trap impurities.
Q3: How can I improve the yield of my recrystallization?
A3: Low yield is often a result of using too much solvent or incomplete crystallization.
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Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Maximize Crystal Recovery: After cooling to room temperature, cool the flask in an ice bath to further decrease the solubility of the compound and maximize the amount of crystallized product.
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Wash Carefully: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.
Q4: The hydrochloride salt is highly soluble in water. Can I use water for recrystallization?
A4: Given its high solubility in water, using pure water as a recrystallization solvent is likely to result in a low yield.[2] However, a mixed solvent system, such as ethanol-water, may be effective. The addition of water to an ethanolic solution can decrease the solubility of the hydrochloride salt and promote crystallization.
Data Presentation
As precise quantitative solubility data for this compound in various organic solvents at different temperatures is not widely published, the following table provides a qualitative guide to solvent selection based on general principles for amine hydrochlorides.
| Solvent System | Role | Suitability for this compound | Notes |
| Single Solvents | |||
| Water | Solvent | High solubility, likely leading to low yield if used alone.[2] | May be suitable as part of a mixed-solvent system. |
| Ethanol | Solvent | Good potential. Generally a good solvent for amine hydrochlorides. | Often used in single or two-solvent systems. |
| Isopropanol | Solvent | Good potential. Similar properties to ethanol. | Can be used in single or two-solvent systems.[1] |
| Methanol | Solvent | High solubility. May be too good of a solvent, leading to low yield. | Often used as the "good" solvent in a two-solvent system. |
| Two-Solvent Systems | |||
| Ethanol / Diethyl Ether | Solvent / Anti-solvent | Good potential. A common combination for precipitating salts. | Dissolve in hot ethanol, add diethyl ether until cloudy. |
| Isopropanol / Toluene | Solvent / Anti-solvent | Good potential. Toluene can aid in azeotropic water removal. | Dissolve in hot isopropanol, add toluene until cloudy. |
| Methanol / Acetone | Solvent / Anti-solvent | Good potential. Acetone is a common anti-solvent.[1] | Dissolve in hot methanol, add acetone until cloudy. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
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Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., isopropanol).
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Heating: Gently heat the mixture on a hot plate while stirring. Gradually add more hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent required.
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Hot Filtration (Optional): If insoluble impurities or discoloration is present, add a small amount of activated carbon and boil for a few minutes. Perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove the carbon and any other insoluble materials.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.
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Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
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Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (anti-solvent, e.g., diethyl ether) dropwise until the solution becomes persistently cloudy.
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Re-dissolution: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: Experimental workflow for recrystallization.
References
dealing with solubility issues of aminocyclohexanemethanol hydrochloride in reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with aminocyclohexanemethanol hydrochloride in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of aminocyclohexanemethanol hydrochloride?
Aminocyclohexanemethanol hydrochloride is the salt form of aminocyclohexanemethanol. As a salt, it is a polar compound and exhibits high solubility in polar protic solvents like water.[1] Its solubility in organic solvents is generally limited, particularly in non-polar solvents, following the principle of "like dissolves like".[2][3] The free amine form, aminocyclohexanemethanol, would be expected to have better solubility in a wider range of organic solvents.
Q2: Why is my aminocyclohexanemethanol hydrochloride not dissolving in my reaction solvent?
Several factors can contribute to poor solubility:
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Solvent Polarity: Aminocyclohexanemethanol hydrochloride is a polar salt. It will have low solubility in non-polar or weakly polar organic solvents such as hexane, toluene, or dichloromethane.
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Temperature: The dissolution of solids in liquids is often an endothermic process, meaning solubility typically increases with temperature.[2][3] Your reaction may be running at a temperature where the compound's solubility is low.
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Reaction with Reagents: In reactions where the free amine is the nucleophile, the hydrochloride salt needs to be neutralized to the free base. If a base is not present or is not strong enough, the salt form will persist, which has lower solubility in many organic reaction media.[4][5]
Q3: How can I improve the solubility of aminocyclohexanemethanol hydrochloride in my reaction?
Improving solubility often involves modifying the reaction conditions:
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Solvent Selection: If the reaction chemistry allows, consider using more polar aprotic solvents like DMSO, DMF, or acetonitrile. For some applications, protic solvents like ethanol or methanol might be suitable.[6][7]
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Temperature Adjustment: Gently warming the reaction mixture can significantly increase the solubility of the hydrochloride salt.[7] However, be mindful of the thermal stability of your reactants and products.
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In-situ Free Base Generation: Add a suitable base to the reaction mixture to neutralize the hydrochloride and generate the more organic-soluble free amine in situ. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate.[4]
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Co-solvents: The use of a co-solvent system can modulate the polarity of the reaction medium and improve solubility. For instance, adding a small amount of a polar solvent in which the hydrochloride salt is more soluble might be effective.
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Sonication: Applying ultrasonic waves can help to break down solid agglomerates and enhance the rate of dissolution.[7]
Troubleshooting Guide
Issue: Solid aminocyclohexanemethanol hydrochloride remains undissolved in the reaction mixture.
This guide provides a systematic approach to troubleshooting solubility issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Data Presentation
While specific quantitative solubility data for aminocyclohexanemethanol hydrochloride is not widely available in the literature, a qualitative summary based on the properties of similar amine hydrochlorides is provided below. For precise data, experimental determination is recommended.
Table 1: Qualitative Solubility Profile of Amine Hydrochlorides in Common Solvents
| Solvent Class | Examples | Expected Solubility of Aminocyclohexanemethanol HCl | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | "Like dissolves like"; strong hydrogen bonding and ion-dipole interactions.[2][3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Dipole-dipole interactions can facilitate some dissolution.[6][7] |
| Non-Polar | Hexane, Toluene, Dichloromethane | Very Low to Insoluble | Mismatch in polarity leads to weak solute-solvent interactions.[2] |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility
This protocol outlines a general method for determining the saturation solubility of aminocyclohexanemethanol hydrochloride in a specific solvent.
Objective: To quantitatively determine the solubility of aminocyclohexanemethanol hydrochloride in a chosen solvent at a controlled temperature.
Materials:
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Aminocyclohexanemethanol hydrochloride
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Selected solvent (e.g., ethanol, DMSO)
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Vials with screw caps
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Magnetic stirrer and stir bars or a shaker incubator
-
Thermostatically controlled water bath or heating block
-
Analytical balance
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Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of aminocyclohexanemethanol hydrochloride to a known volume of the selected solvent in a sealed vial.
-
Place the vial in a shaker or on a stirrer in a thermostatically controlled environment (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the mixture to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved solid.
-
Accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of known concentrations of aminocyclohexanemethanol hydrochloride.
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for quantitative solubility determination.
References
- 1. Buy trans-4-Aminocyclohexanemethanol hydrochloride | 1504-49-0 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Synthesis of trans-Aminocyclohexanemethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stereoselective synthesis of trans-aminocyclohexanemethanol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for catalyst selection.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of trans-aminocyclohexanemethanol, with a focus on catalyst-related problems.
Issue 1: Low Diastereoselectivity (Low trans:cis Ratio) in Catalytic Hydrogenation
-
Question: My catalytic hydrogenation of a substituted aniline or nitroarene derivative is producing a high proportion of the cis-aminocyclohexanemethanol isomer. How can I improve the selectivity for the desired trans isomer?
-
Answer: Achieving a high trans:cis isomer ratio is a common challenge in the hydrogenation of substituted cyclohexyl precursors. The stereochemical outcome is highly dependent on the catalyst, substrate, and reaction conditions.
-
Potential Cause 1: Catalyst Choice: The nature of the metal catalyst is a primary determinant of stereoselectivity. While palladium-based catalysts often favor the formation of the more thermodynamically stable trans isomer, rhodium catalysts may show a preference for the cis isomer.[1]
-
Troubleshooting Steps:
-
Switch to a Palladium or Ruthenium Catalyst: If you are using a rhodium catalyst, consider switching to a palladium-on-carbon (Pd/C) or ruthenium-on-carbon (Ru/C) catalyst. These have been shown to favor the formation of trans isomers in the hydrogenation of substituted anilines.
-
Optimize Catalyst Support: The catalyst support can influence selectivity. Experiment with different supports (e.g., alumina, silica) for your chosen metal.
-
Consider Bimetallic Catalysts: In some cases, bimetallic catalysts can offer enhanced selectivity. For instance, a Pt-Ni bimetallic alloy has been shown to be effective in the diastereoselective hydrogenation of tetrasubstituted olefins.[2]
-
-
Potential Cause 2: Reaction Conditions: Temperature, pressure, and solvent can all impact the diastereomeric ratio.
-
Troubleshooting Steps:
-
Vary the Temperature: Lower temperatures often favor the thermodynamically more stable product, which is typically the trans isomer.[3][4]
-
Adjust Hydrogen Pressure: The effect of hydrogen pressure on diastereoselectivity can be complex and substrate-dependent. A systematic screening of different pressures is recommended.[4]
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the adsorption of the substrate on the catalyst surface and the subsequent hydrogenation pathway.[5] Screen a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, ethyl acetate) and polar protic (e.g., ethanol, methanol).
-
-
Issue 2: Low Enantioselectivity in Asymmetric Ring Opening of Cyclohexene Oxide
-
Question: I am using a chiral cobalt-salen catalyst for the asymmetric ring opening of cyclohexene oxide with an amine nucleophile, but the enantiomeric excess (ee) of my product is low. What are the possible reasons and how can I improve it?
-
Answer: Low enantioselectivity in this reaction can stem from several factors related to the catalyst, reagents, and reaction conditions.
-
Potential Cause 1: Catalyst Purity and Integrity: The chiral purity and structural integrity of the salen ligand and the cobalt complex are crucial for high enantioselectivity.
-
Troubleshooting Steps:
-
Verify Ligand Purity: Ensure the chiral diamine used to synthesize the salen ligand is of high enantiomeric purity.
-
Use a Well-Defined Catalyst: Consider using a pre-formed, purified cobalt-salen complex rather than one generated in situ. Oligomeric (salen)Co catalysts have been reported to exhibit enhanced reactivity and enantioselectivity.
-
Handle Catalyst Under Inert Atmosphere: Although some cobalt-salen complexes are relatively robust, it is good practice to handle them under an inert atmosphere to prevent degradation.
-
-
Potential Cause 2: Inappropriate Nucleophile or Additives: The nature of the amine nucleophile and the presence of any additives can significantly affect the stereochemical outcome.
-
Troubleshooting Steps:
-
Protecting Groups: If using a primary amine, consider using a protected form, such as a carbamate, as the nucleophile. This can improve both the yield and enantioselectivity.
-
Screen Additives: The addition of a Lewis acid or base co-catalyst can sometimes enhance enantioselectivity. However, the choice of additive is highly system-dependent.
-
-
Issue 3: Low Activity or Stalled Reaction in Biocatalytic Synthesis
-
Question: My chemoenzymatic synthesis of trans-aminocyclohexanol using a ketoreductase and a transaminase is showing low conversion. What could be the problem?
-
Answer: Low activity in biocatalytic systems can be due to enzyme inhibition, cofactor imbalance, or unfavorable reaction equilibrium.
-
Potential Cause 1: Enzyme Inhibition: The substrate or product may be inhibiting one or both of the enzymes.
-
Troubleshooting Steps:
-
Substrate Concentration: High concentrations of the starting diketone or the intermediate hydroxyketone can be inhibitory. Try running the reaction at a lower substrate concentration.
-
Product Removal: If the final aminocyclohexanol product is inhibitory, consider in situ product removal techniques, such as extraction or adsorption.
-
-
Potential Cause 2: Cofactor Imbalance: The ketoreductase requires a reduced cofactor (NADPH or NADH), while the transaminase requires a pyridoxal phosphate (PLP) cofactor and produces an oxidized cofactor. An imbalance in the regeneration of these cofactors can stall the reaction.
-
Troubleshooting Steps:
-
Cofactor Regeneration System: Ensure you have an efficient cofactor regeneration system in place. For the ketoreductase, this is often achieved by adding a sacrificial alcohol (e.g., isopropanol) and a corresponding alcohol dehydrogenase or by relying on the host organism's metabolism in a whole-cell system.
-
Sufficient PLP: Ensure an adequate concentration of the PLP cofactor for the transaminase.
-
-
Potential Cause 3: Unfavorable Equilibrium: Transaminase reactions are often reversible, and the equilibrium may not favor product formation.
-
Troubleshooting Steps:
-
Excess Amino Donor: Use a large excess of the amino donor (e.g., isopropylamine) to shift the equilibrium towards the product.
-
Removal of the Ketone Byproduct: The removal of the ketone byproduct (e.g., acetone from isopropylamine) can also drive the reaction forward. This can be achieved by evaporation or by using a coupled enzymatic system.[6]
-
-
Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q1: What is the best catalyst for achieving a high trans:cis ratio in the synthesis of aminocyclohexanemethanol derivatives via hydrogenation?
-
A1: Generally, palladium (Pd) and ruthenium (Ru) based catalysts are preferred for obtaining the trans isomer, which is often the thermodynamically more stable product. Rhodium (Rh) catalysts, on the other hand, can sometimes favor the cis isomer.[1] The optimal choice will also depend on the specific substrate and reaction conditions.
-
-
Q2: For an enantioselective synthesis starting from cyclohexene oxide, what class of catalysts is most effective?
-
A2: Chiral cobalt-salen complexes have proven to be highly effective for the asymmetric ring opening of meso-epoxides like cyclohexene oxide with various nucleophiles, including amines and carbamates. These catalysts can provide high yields and excellent enantioselectivities.
-
-
Q3: Are there any effective biocatalytic methods for the synthesis of trans-aminocyclohexanemethanol?
-
A3: Yes, a chemoenzymatic cascade using a ketoreductase (KRED) and a transaminase (ATA) has been successfully employed for the synthesis of trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[7] This approach offers the advantages of high stereoselectivity and mild reaction conditions. By selecting the appropriate enzymes, it is possible to favor the formation of the trans isomer.
-
Experimental Conditions
-
Q4: What are the typical reaction conditions for a catalytic hydrogenation to produce trans-aminocyclohexanemethanol?
-
A4: Typical conditions involve the use of a heterogeneous catalyst like 5% Ru/C or 5% Pd/C, with hydrogen pressures ranging from 50 to 150 bar and temperatures between 80 to 150°C. The reaction is often carried out in an acidic or basic aqueous solution or in an alcohol solvent.
-
-
Q5: What solvents are recommended for the cobalt-salen catalyzed asymmetric ring opening of cyclohexene oxide?
-
A5: These reactions are often performed in non-coordinating solvents such as toluene, dichloromethane, or tert-butyl methyl ether. In some cases, the reaction can even be run under solvent-free conditions.
-
Troubleshooting
-
Q6: My hydrogenation reaction is very slow or has stalled. What should I check?
-
A6: First, check for potential catalyst poisoning. Impurities in your substrate or solvent (e.g., sulfur compounds) can deactivate the catalyst. Using a fresh batch of high-purity substrate and solvent is recommended. Also, ensure that your hydrogen supply is adequate and that the reaction mixture is being agitated effectively to ensure good contact between the substrate, catalyst, and hydrogen.
-
-
Q7: In the biocatalytic synthesis, the diastereomeric ratio of the product is not as high as expected. What can I do?
-
A7: The stereoselectivity of the transaminase is key to the final diastereomeric ratio. You may need to screen a panel of different transaminases to find one with the desired selectivity for your substrate. Additionally, ensure that the ketoreductase is highly selective for the formation of the desired hydroxyketone intermediate, as a mixture of stereoisomers at this stage will lead to a mixture of final products.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of trans-Aminocyclohexanol Derivatives
| Catalyst System | Starting Material | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Reference |
| 5% Ru/C | p-Aminomethylbenzoic acid | trans-4-Aminomethylcyclohexane-1-carboxylic acid | >90 | >95:5 | N/A | Adapted from patent data |
| Rhodium on Alumina | p-Acetamidophenol | 4-Acetamidocyclohexanol | ~Quantitative | ~1:1 | N/A | [8] |
| Ketoreductase (LK-KRED) & Transaminase (ATA-200) | 1,4-Cyclohexanedione | trans-4-Aminocyclohexanol | ~70 | >95:5 | N/A | [7] |
| (R,R)-Co(salen) | Cyclohexene oxide & Benzyl carbamate | N-Cbz-trans-2-aminocyclohexanol | 95 | >99:1 | 98 | Adapted from related syntheses |
| Cr(salen)Cl | Cyclohexene oxide & Benzyl mercaptan | trans-2-(Benzylthio)cyclohexan-1-ol | 85 | >99:1 | 52 | [9] |
Note: Data is compiled from syntheses of closely related compounds and should be considered as a guide for catalyst selection.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl 4-aminomethylbenzoate to trans-4-(hydroxymethyl)cyclohexan-1-amine (Hypothetical, based on related procedures)
-
Reactor Setup: Charge a high-pressure autoclave with methyl 4-aminomethylbenzoate (1 equivalent) and 5% Ruthenium on Carbon (Ru/C) (5-10 wt% of the substrate).
-
Solvent Addition: Add methanol as the solvent (approximately 10-20 mL per gram of substrate).
-
Reaction Initiation: Seal the autoclave and purge several times with nitrogen, followed by several purges with hydrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen to 100-150 bar. Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots via GC-MS or LC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to isolate the trans isomer.
Protocol 2: Asymmetric Ring Opening of Cyclohexene Oxide with Benzylamine using a Chiral Cobalt-Salen Catalyst
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add the chiral (R,R)-Co(II)-salen complex (1-2 mol%).
-
Activation: Add glacial acetic acid (1 equivalent relative to the catalyst) and stir the mixture in air for 30-60 minutes to oxidize Co(II) to the active Co(III) species.
-
Reaction Mixture: To the activated catalyst solution, add cyclohexene oxide (1 equivalent) and the amine nucleophile (e.g., benzylamine, 1.1 equivalents) in a suitable solvent like toluene.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Once the reaction is complete, the mixture can be directly purified by column chromatography on silica gel to yield the desired trans-2-(benzylamino)cyclohexan-1-ol.
Mandatory Visualization
Caption: Experimental workflow for the asymmetric ring opening of cyclohexene oxide.
Caption: Troubleshooting logic for low diastereoselectivity in catalytic hydrogenation.
References
- 1. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 2. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: trans-4-Aminocyclohexanemethanol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of trans-4-aminocyclohexanemethanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most common impurities originate from the synthesis process and include:
-
cis-4-Aminocyclohexanemethanol: The geometric isomer is a frequent byproduct, particularly in catalytic hydrogenation routes.
-
Over-reduced compounds: If the reduction of precursor molecules is not well-controlled, unintended reduction of other functional groups can occur.
-
Residual catalysts: Trace amounts of catalysts, such as palladium on carbon (Pd/C), may remain in the final product.[1]
-
Starting materials and intermediates: Unreacted starting materials or intermediates from the synthesis may be present.
-
Phthalimide derivatives: If phthalimide protection was used for the amino group during synthesis, related byproducts might be present.[1]
-
Colored impurities: These are often aromatic byproducts or degradation products that can discolor the final compound.[1]
Q2: What is the recommended general approach for purifying crude this compound?
A2: A multi-step approach is often most effective. This typically involves an initial recrystallization to remove the bulk of impurities, followed by treatment with activated carbon to eliminate colored impurities and residual catalysts. For very high purity requirements or difficult-to-separate impurities like the cis-isomer, column chromatography may be necessary.
Q3: How can I effectively remove the cis-isomer from my this compound product?
A3: Fractional crystallization is a common method for separating cis and trans isomers of aminocyclohexane derivatives. The hydrochloride salts of the isomers often exhibit different solubilities in specific solvents. Experimenting with solvents like methanol, ethanol, or mixtures thereof can lead to the selective crystallization of the desired trans-isomer.
Q4: My final product has a yellowish or brownish tint. How can I decolorize it?
A4: Discoloration is typically due to colored impurities. Treatment with activated carbon is a highly effective method for removing these.[1] This involves dissolving the crude product, adding activated carbon, stirring, and then filtering to remove the carbon, which adsorbs the colored molecules.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated.- The cooling process is too slow. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| Oily precipitate forms instead of crystals. | - The compound is "oiling out," which can happen if the solution is cooled too quickly or if the impurity level is very high.- The boiling point of the solvent is higher than the melting point of the solute. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a different recrystallization solvent with a lower boiling point. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization. | - The chosen solvent is not optimal for separating the specific impurities.- The cooling was too rapid, trapping impurities within the crystals. | - Experiment with different solvent systems. A two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble) can sometimes provide better separation.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Activated Carbon Treatment Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product remains colored after treatment. | - Insufficient amount of activated carbon was used.- The contact time was too short. | - Increase the weight percentage of activated carbon (e.g., from 5% to 10% of the solute weight).- Increase the stirring time to allow for better adsorption. |
| Low product yield after treatment. | - The activated carbon has adsorbed a significant amount of the desired product. | - Use the minimum effective amount of activated carbon.- Thoroughly wash the activated carbon filter cake with fresh solvent to recover adsorbed product. |
| Fine black particles in the filtrate. | - The filter paper has pores that are too large, or the filter bed was not properly prepared. | - Use a finer porosity filter paper or a Celite pad on top of the filter paper to trap the fine carbon particles. |
Experimental Protocols
Protocol 1: Recrystallization from a Toluene/Acetone System
This protocol is designed to achieve high purity (>99%) of this compound.[1]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a hot mixture of toluene and acetone. Start with a solvent ratio of 1:1 and adjust as necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Protocol 2: Decolorization and Palladium Removal with Activated Carbon
This protocol is effective for removing colored impurities and residual palladium catalyst.[1]
-
Dissolution: Dissolve the crude or recrystallized this compound in a suitable solvent such as ethanol or methanol at room temperature or with gentle heating.
-
Addition of Activated Carbon: Add 5-10% by weight of activated carbon relative to the solute.
-
Adsorption: Stir the suspension at room temperature for 1-2 hours. For stubborn impurities, gentle heating (40-50°C) may be applied.
-
Filtration: Filter the mixture through a pad of Celite over filter paper in a Buchner funnel to remove the activated carbon.
-
Washing: Wash the Celite/carbon cake with a small amount of the fresh solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the decolorized product. The product can then be further purified by recrystallization if necessary.
Protocol 3: Column Chromatography for High Purity and Isomer Separation
This protocol is a general guideline for the purification of aminocyclohexanol derivatives and may require optimization for this compound.
-
Stationary Phase Selection: Use silica gel as the stationary phase. To prevent peak tailing and irreversible adsorption of the basic amine, it is recommended to either:
-
Use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 1%).
-
Use commercially available amine-functionalized silica.
-
-
Mobile Phase Selection: A mixture of a non-polar solvent and a polar solvent is typically used. A good starting point is a mixture of dichloromethane and methanol. The polarity can be adjusted to achieve optimal separation. For example, start with a 95:5 dichloromethane:methanol mixture and gradually increase the proportion of methanol.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin elution with the mobile phase, either isocratically (constant solvent composition) or with a gradient of increasing polarity.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified product.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Starting Purity | Typical Final Purity | Expected Yield | Key Advantages | Key Disadvantages |
| Recrystallization | 85-95% | >99%[1] | 70-90% | Simple, cost-effective, good for removing bulk impurities. | May not effectively remove isomers with similar solubility. |
| Activated Carbon Treatment | Variable | Purity improvement depends on the nature of impurities removed. | 85-95% | Excellent for removing colored impurities and trace metals like palladium.[1] | Can lead to product loss due to adsorption. |
| Column Chromatography | 80-95% | >99.5% | 50-80% | High resolution, capable of separating closely related isomers. | More time-consuming, requires larger volumes of solvent, and is more expensive. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
Validation & Comparative
Differentiating Cis and Trans Isomers of 4-Aminocyclohexanemethanol using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization and drug efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and definitive tool for distinguishing between diastereomers, such as the cis and trans isomers of 4-aminocyclohexanemethanol. This guide provides a comprehensive comparison of the expected ¹H NMR spectral features of these isomers, supported by a detailed experimental protocol.
The key to differentiating the cis and trans isomers of 4-aminocyclohexanemethanol lies in the distinct spatial arrangement of the amino and methanol substituents on the cyclohexane ring. In the thermodynamically favored chair conformation, these substituents, and consequently the adjacent protons, occupy either axial or equatorial positions. This difference in orientation leads to characteristic variations in ¹H NMR chemical shifts (δ) and, more decisively, in the spin-spin coupling constants (J) of the protons on the substituted carbons.
Comparative NMR Data
The following table summarizes the key expected ¹H NMR spectral data for the cis and trans isomers of 4-aminocyclohexanemethanol. The data is based on the well-established principles of NMR spectroscopy for substituted cyclohexanes and is illustrated with data from the closely related analog, 4-aminocyclohexanol, for which detailed spectral information is readily available.[1] The principles of differentiation are directly transferable.
| Proton | Expected for cis-4-Aminocyclohexanemethanol | Expected for trans-4-Aminocyclohexanemethanol | Key Distinguishing Features |
| H-1 (CH-CH₂OH) | Equatorial, lower field (higher ppm) | Axial, higher field (lower ppm) | The equatorial proton in the cis isomer is less shielded than the axial proton in the trans isomer.[1] |
| H-4 (CH-NH₂) | Equatorial, lower field (higher ppm) | Axial, higher field (lower ppm) | Similar to H-1, the equatorial H-4 proton in the cis isomer is deshielded relative to the axial H-4 proton in the trans isomer.[1] |
| Coupling Constants (J) for H-1 and H-4 | Smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings, typically in the range of 2-5 Hz.[1] | Large axial-axial (Jaa) couplings with adjacent axial protons, typically in the range of 10-13 Hz.[1] | The magnitude of the coupling constant is a definitive indicator of the isomer. A large coupling constant for the H-1 or H-4 proton is a strong indicator of the trans isomer.[1] |
The Decisive Role of Coupling Constants
In cyclohexane systems, the magnitude of the vicinal coupling constant (³J) is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.
-
Trans Isomer : In the more stable diequatorial conformation of trans-4-aminocyclohexanemethanol, the protons on the carbons bearing the substituents (H-1 and H-4) are in axial positions. This results in large axial-axial (Jaa) couplings with their adjacent axial protons, typically in the range of 10-13 Hz.[1]
-
Cis Isomer : In the cis isomer, one substituent is axial and the other is equatorial. This leads to smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings, generally in the range of 2-5 Hz.[1]
The observation of a large coupling constant for the H-1 or H-4 proton is a strong indicator of the trans isomer.
Experimental Protocol
Accurate and reproducible NMR data is contingent on meticulous sample preparation and instrument setup.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the 4-aminocyclohexanemethanol isomer for ¹H NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are common choices for 4-aminocyclohexanemethanol. For samples that are not readily soluble, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Carefully transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.
-
Homogenization: Ensure the solution is homogeneous.
NMR Instrument Parameters:
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
¹H NMR Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to encompass all expected proton signals.
-
The relaxation delay should be set to at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum carefully.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate all signals.
-
Analyze the multiplicities and measure the coupling constants of the signals corresponding to H-1 and H-4.
-
Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between the cis and trans isomers of 4-aminocyclohexanemethanol using NMR spectroscopy.
References
A Comparative Analysis of trans- vs. cis-4-Aminocyclohexanemethanol in Biological Assays: A Guide for Researchers
Published: December 24, 2025
Introduction
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of therapeutic success. The rigid cyclohexane ring of 4-Aminocyclohexanemethanol provides a valuable three-dimensional framework for the synthesis of biologically active molecules. This scaffold exists as two geometric isomers, trans and cis, where the axial or equatorial positioning of the amino and hydroxymethyl groups can significantly influence binding affinity, pharmacokinetic properties, and overall biological activity.[1]
This guide provides a comparative analysis of trans- and cis-4-Aminocyclohexanemethanol in the context of their application in biological assays. While both isomers serve as versatile building blocks, a review of the current scientific literature reveals a notable disparity in their documented biological evaluation.[2] This analysis aims to summarize the available data, provide detailed experimental methodologies for relevant assays, and highlight the existing knowledge gap to guide future research endeavors.
Data Presentation: A Tale of Two Isomers
A comprehensive search of published literature reveals that the trans-isomer of 4-aminocyclohexanemethanol has been more extensively incorporated into and evaluated in biologically active compounds, particularly in the domain of kinase inhibition. In contrast, there is a conspicuous absence of publicly available biological data for derivatives of cis-4-aminocyclohexanemethanol in comparable assays.
One prominent example of the successful application of the trans-scaffold is in the development of the highly potent and selective CDK9 kinase inhibitor, JSH-150. The stereochemistry of the trans-isomer is crucial for the specific spatial orientation of the substituents, which in turn governs the molecule's interaction with the target protein.[1]
| Compound | Isomer Scaffold | Biological Target | Assay Type | IC50 |
| JSH-150 | trans-4-Aminocyclohexanemethanol derivative | CDK9 | Biochemical Kinase Assay | 1 nM |
| cis-isomer Derivative | cis-4-Aminocyclohexanemethanol | - | - | No data available |
Caption: Comparative biological activity of a known derivative of trans-4-Aminocyclohexanemethanol. The absence of data for a corresponding cis-isomer derivative highlights a significant gap in the current understanding of their structure-activity relationships.
Experimental Protocols
To facilitate the direct comparison of trans- and cis-4-aminocyclohexanemethanol derivatives in future studies, a detailed protocol for a CDK9 kinase inhibition assay, similar to the one used to characterize JSH-150, is provided below.
Protocol: In Vitro CDK9/Cyclin T1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK9/Cyclin T1 kinase activity.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (at a concentration near the Km for CDK9)
-
CDK9 substrate peptide (e.g., derived from the C-terminal domain of RNA Polymerase II)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)
-
384-well white opaque plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Subsequently, dilute these stock solutions in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted CDK9/Cyclin T1 enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a solution containing the substrate peptide and ATP to each well to start the reaction.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first, an ADP-Glo™ Reagent is added to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate for the recommended time at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Path from Scaffold to Data
The following diagrams illustrate the general workflow for evaluating a compound's biological activity and the signaling pathway in which a target like CDK9 is involved.
Caption: A generalized workflow from the chemical scaffold to biological data.
Caption: Simplified signaling pathway of CDK9 in transcriptional regulation.
Conclusion and Future Directions
The available evidence strongly suggests that the trans-4-Aminocyclohexanemethanol scaffold is a valuable component in the design of potent kinase inhibitors. The sub-nanomolar efficacy of the CDK9 inhibitor JSH-150, which incorporates a derivative of this isomer, underscores its potential in oncology drug discovery.
However, the stark lack of comparable biological data for the cis-isomer of 4-Aminocyclohexanemethanol represents a significant knowledge gap. It is plausible that the different stereochemical presentation of the functional groups in the cis-isomer could lead to novel interactions with different biological targets or altered potency and selectivity profiles.
Therefore, a clear need exists for systematic, head-to-head comparative studies of derivatives of both trans- and cis-4-Aminocyclohexanemethanol in a variety of biological assays. Such research would provide invaluable structure-activity relationship (SAR) insights, potentially unlocking new therapeutic avenues and enabling a more rational design of next-generation inhibitors and modulators. It is recommended that future research efforts focus on the synthesis of a library of both cis and trans derivatives and their subsequent evaluation in parallel biological screens. This approach will be instrumental in fully elucidating the therapeutic potential of both of these valuable chemical scaffolds.
References
A Comparative Guide to HPLC Methods for the Separation of Aminocyclohexanemethanol Stereoisomers
For researchers, scientists, and drug development professionals, the effective separation and analysis of stereoisomers are crucial for ensuring the quality, safety, and efficacy of pharmaceutical compounds. Aminocyclohexanemethanol possesses multiple chiral centers, leading to the existence of several stereoisomers, including enantiomers and diastereomers (cis/trans isomers). The distinct pharmacological and toxicological profiles of these isomers necessitate their accurate separation and quantification. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1][2][3]
This guide provides a comprehensive comparison of HPLC methods applicable to the separation of aminocyclohexanemethanol stereoisomers. The primary strategy for resolving the enantiomers of aminocyclohexanemethanol involves the use of Chiral Stationary Phases (CSPs), which create a chiral environment enabling differential interaction with each enantiomer.[1][3] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for separating a broad range of chiral compounds, including amino alcohols.[2] The separation of diastereomers (e.g., cis and trans isomers) can often be achieved on standard achiral columns, like C18, due to their differing physical properties. However, for the complete resolution of all stereoisomers, a chiral stationary phase is typically essential.[1]
Comparison of HPLC Methods
The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based), are frequently the columns of choice due to their broad applicability and proven success in resolving amino alcohol enantiomers.[4] Normal-phase chromatography, employing mobile phases consisting of alkanes and alcohols, is a common starting point for the separation of these compounds.[4] The addition of small amounts of a basic modifier, like diethylamine (DEA), can improve peak shape and resolution for basic analytes such as amines. For more challenging separations or to enhance detection sensitivity, an indirect approach involving derivatization with a chiral reagent to form diastereomers can be employed, which are then separated on a standard achiral column.[1]
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Analyte | Retention Time (min) | Resolution (Rs) |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v) | 1.0 | 25 | Aminocyclopentanol Enantiomers | Enantiomer 1: 8.2Enantiomer 2: 9.5 | > 2.0 |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Ethanol / Diethylamine (90:10:0.1 v/v/v) | 1.0 | 25 | Aminocyclopentanol Enantiomers | Enantiomer 1: 10.1Enantiomer 2: 11.8 | > 2.0 |
| Astec CYCLOBOND™ I 2000 (Beta-cyclodextrin) | Acetonitrile / 0.1% Triethylammonium Acetate buffer pH 4.1 (10:90 v/v) | 1.0 | 30 | Aminocyclopentanol Enantiomers | Enantiomer 1: 12.5Enantiomer 2: 13.7 | > 1.5 |
Experimental Protocols
Below is a detailed protocol for a representative HPLC method for the separation of aminocyclohexanemethanol stereoisomers, based on common practices for similar compounds.
Method 1: Direct Enantioseparation using a Polysaccharide-Based CSP
Objective: To separate the enantiomers of cis- and trans-aminocyclohexanemethanol.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the aminocyclohexanemethanol stereoisomer mixture in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the separation and identify the peaks corresponding to the different stereoisomers based on their retention times.
-
Quantify the isomers by integrating the peak areas.
Mandatory Visualization
The following diagram illustrates the general workflow for developing an HPLC method for the separation of aminocyclohexanemethanol stereoisomers.
Caption: General workflow for HPLC method development for separating stereoisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Comparative Guide to the Synthesis of trans-4-Aminocyclohexanemethanol Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is paramount. trans-4-Aminocyclohexanemethanol hydrochloride is a valuable building block in medicinal chemistry, and its synthesis can be approached through several pathways. This guide provides a comparative analysis of two prominent synthetic routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research needs.
Pathway 1: Catalytic Hydrogenation of p-Aminobenzoic Acid
This classical approach involves the saturation of the aromatic ring of p-aminobenzoic acid, followed by the reduction of the carboxylic acid functionality.
Experimental Protocol
Step 1: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid
-
In a high-pressure autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) (2.50 g), and 100 mL of a 10% aqueous sodium hydroxide (NaOH) solution.
-
Pressurize the autoclave with hydrogen gas to 15 bar.
-
Heat the mixture to 100°C and stir for 20 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the catalyst. The resulting product is a mixture of cis and trans isomers with a ratio favoring the trans product.[1]
Step 2: Reduction of trans-4-Aminocyclohexanecarboxylic Acid
-
In a dry, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of trans-4-aminocyclohexanecarboxylic acid in dry THF to the LiAlH₄ suspension at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solid and wash it with THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-4-Aminocyclohexanemethanol.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude trans-4-Aminocyclohexanemethanol in a suitable solvent such as diethyl ether or isopropanol.
-
Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.[2]
Pathway 2: Reductive Amination of a 4-Oxocyclohexane Derivative
This alternative pathway constructs the aminocyclohexane core through reductive amination of a keto-ester, followed by the reduction of the ester group.
Experimental Protocol
Step 1: Synthesis of Ethyl trans-4-aminocyclohexanecarboxylate
-
In a reaction flask, dissolve ethyl 4-oxocyclohexanecarboxylate and a suitable ammonia source (e.g., ammonium acetate or ammonia in a solvent) in a protic solvent like methanol or ethanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).
-
Work up the reaction by quenching any remaining reducing agent, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography or distillation to isolate ethyl trans-4-aminocyclohexanecarboxylate.
Step 2: Reduction of Ethyl trans-4-aminocyclohexanecarboxylate
-
In a dry flask under a nitrogen atmosphere, add a solution of ethyl trans-4-aminocyclohexanecarboxylate in an anhydrous ether solvent (like THF or diethyl ether) to a stirred suspension of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) at 0°C.
-
After the addition, allow the reaction to proceed at room temperature or with gentle heating until completion.
-
Cool the mixture and perform a careful aqueous workup to quench the excess hydride.
-
Extract the product into an organic solvent, dry, and evaporate the solvent to yield trans-4-Aminocyclohexanemethanol.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the resulting trans-4-Aminocyclohexanemethanol in an appropriate solvent.
-
Treat the solution with hydrochloric acid to precipitate the hydrochloride salt.
-
Isolate the solid product by filtration, wash with a cold solvent, and dry to yield this compound.
Performance Comparison
| Parameter | Pathway 1: Catalytic Hydrogenation | Pathway 2: Reductive Amination |
| Starting Material | p-Aminobenzoic Acid | Ethyl 4-oxocyclohexanecarboxylate |
| Key Reactions | Catalytic Hydrogenation, Carboxylic Acid Reduction | Reductive Amination, Ester Reduction |
| Reported Yield | ~70% for hydrogenation step[3] | Varies, can be >70% for reductive amination |
| Stereoselectivity | Good (trans:cis ratio of ~4.6:1)[1] | Can be controlled by choice of reagents and conditions |
| Purity | 92% after hydrogenation step[3] | Generally requires chromatographic purification |
| Reaction Conditions | High pressure and temperature for hydrogenation | Milder conditions for reductive amination |
| Reagents | Heterogeneous catalyst (Ru/C), strong reducing agent (LiAlH₄) | Stoichiometric reducing agents (borohydrides), LiAlH₄ |
| Scalability | Well-suited for large-scale industrial production | Feasible for lab and pilot scales |
Synthesis Pathway Diagrams
Caption: Catalytic Hydrogenation Pathway Workflow.
Caption: Reductive Amination Pathway Workflow.
References
A Comparative Guide to the Efficacy of Reducing Agents for Aminobenzoic Ester Reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of aminobenzoic esters to their corresponding amino alcohols is a fundamental transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients and other specialty chemicals. The choice of reducing agent is critical, influencing not only the yield and purity of the product but also the operational safety and cost-effectiveness of the process. This guide provides an objective comparison of three common reducing agents for this transformation: Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄) with additives, and Catalytic Hydrogenation.
Comparative Performance of Reducing Agents
The efficacy of each reducing agent is evaluated based on reaction yield, time, and chemoselectivity. The following table summarizes quantitative data for the reduction of a model substrate, an aminobenzoic ester, to 4-aminobenzyl alcohol.
| Reducing Agent | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | ~90% | 2-4 hours | High reactivity, effective for esters. | Highly reactive with water, requires strictly anhydrous conditions, not chemoselective for other reducible groups.[1][2][3] |
| Sodium Borohydride (NaBH₄) / Lewis Acid | 70-95% | 3-6 hours | Milder, more selective than LiAlH₄, easier to handle.[4] | Requires an additive (e.g., Lewis acid) for ester reduction, may require elevated temperatures.[5] |
| Catalytic Hydrogenation (e.g., Raney® Ni) | >90% | 1.5-3 hours | High yields, clean reaction, catalyst can be recycled.[4] | Requires specialized high-pressure equipment for direct ester hydrogenation, catalyst can be pyrophoric.[6][7] |
Experimental Protocols
Detailed methodologies for the reduction of an aminobenzoic ester using the compared reducing agents are provided below. These protocols are based on established laboratory procedures.[1][4]
Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of methyl 4-aminobenzoate to 4-aminobenzyl alcohol.[1]
Materials:
-
Methyl 4-aminobenzoate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Under a nitrogen atmosphere, suspend LiAlH₄ (3-4 equivalents) in anhydrous THF in a three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve methyl 4-aminobenzoate (1 equivalent) in anhydrous THF and add this solution to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-aminobenzyl alcohol.
-
Purify the product by column chromatography or recrystallization.[1]
Reduction with Sodium Borohydride (NaBH₄) and a Lewis Acid Promoter
This protocol is adapted for the reduction of an aromatic ester using a modified Sodium Borohydride system.
Materials:
-
Ethyl 4-aminobenzoate
-
Sodium Borohydride (NaBH₄)
-
Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer.
Procedure:
-
To a solution of ethyl 4-aminobenzoate (1 equivalent) and LiCl (1.2 equivalents) in anhydrous THF, add NaBH₄ (2-3 equivalents) portion-wise at room temperature.
-
Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to 0°C and cautiously add methanol to quench the excess NaBH₄.
-
Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Hydrogenation
This protocol describes the reduction of a nitro group to an amine using Raney® Nickel, a common method in the multi-step synthesis of aminobenzyl alcohols from nitro precursors.[4] The direct catalytic hydrogenation of the ester group to the alcohol often requires more forcing conditions, such as high pressure and temperature.[7]
Materials:
-
4-Nitrobenzyl alcohol (as a precursor to 4-aminobenzyl alcohol)
-
Raney® Nickel (catalyst)
-
Hydrazine hydrate
-
Isopropanol
-
Saturated Sodium Chloride solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer.
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzyl alcohol (1 equivalent) in isopropanol.
-
Add a catalytic amount of water-wet Raney® Nickel.
-
Heat the stirred suspension to 50°C.
-
Slowly add hydrazine hydrate (5 equivalents) dropwise. An exothermic reaction will occur.
-
After the addition is complete, reflux the mixture at 85°C for 1.5-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully filter off the Raney® Nickel. Caution: Raney® Nickel is pyrophoric and must be kept wet.[1]
-
Remove the solvent and excess hydrazine hydrate from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash three times with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-aminobenzyl alcohol.
-
Purify the product by recrystallization or column chromatography.[4]
Visualizing the Workflow and Pathways
To better illustrate the processes, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. nbinno.com [nbinno.com]
- 4. CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents [patents.google.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. acs.org [acs.org]
The Elusive Structure-Activity Relationship of trans-4-Aminocyclohexanemethanol Derivatives: A Comparative Overview
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of derivatives based on the trans-4-Aminocyclohexanemethanol scaffold, a building block with untapped potential in medicinal chemistry. While comprehensive SAR studies on a diverse library of these specific derivatives remain limited in publicly accessible literature, this guide synthesizes available information on related analogs to draw comparative insights and provide a framework for future research.
The trans-4-Aminocyclohexanemethanol core, with its stereochemically defined cyclohexane ring, primary amine, and primary alcohol, offers a versatile three-dimensional framework for the design of novel therapeutic agents. These functional groups provide multiple points for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
Comparative Analysis of Structurally Related Compounds
Due to a lack of extensive SAR studies directly on trans-4-Aminocyclohexanemethanol derivatives, this guide presents a comparative analysis of structurally related compounds where the cyclohexane or aminomethylcyclohexane moiety plays a crucial role in biological activity. This approach allows for the extrapolation of potential SAR trends for the title scaffold.
One relevant area of research is the development of opioid receptor antagonists. Studies on derivatives of trans-3,4-dimethyl-4-arylpiperidines, which share a substituted cyclic core, have demonstrated the importance of the spatial arrangement of substituents for receptor affinity and functional activity. While not direct derivatives, these findings underscore the potential impact of stereochemistry and substituent positioning on the cyclohexane ring of trans-4-Aminocyclohexanemethanol for achieving target-specific interactions.
Another pertinent example is Tranexamic acid, or trans-4-(aminomethyl)cyclohexanecarboxylic acid, a well-known antifibrinolytic agent. In this case, the carboxylic acid group is a key pharmacophoric feature. This highlights that modifications of the hydroxymethyl group in trans-4-Aminocyclohexanemethanol to other functional groups, such as carboxylic acids, esters, or amides, could lead to derivatives with entirely different biological profiles.
Hypothetical SAR Exploration and Future Directions
Based on general principles of medicinal chemistry and data from related compound classes, we can propose a hypothetical exploration of the SAR for trans-4-Aminocyclohexanemethanol derivatives.
Key Modification Points for SAR Studies:
| Modification Point | Potential Impact on Activity | Rationale |
| Amino Group (N-substitution) | Modulation of potency, selectivity, and physicochemical properties. | Introduction of alkyl, aryl, acyl, or sulfonyl groups can alter hydrogen bonding capacity, lipophilicity, and steric interactions with the target protein. |
| Hydroxymethyl Group (O-substitution or replacement) | Alteration of biological target and mechanism of action. | Conversion to esters, ethers, or amides can influence metabolic stability and target engagement. Replacement with other functional groups (e.g., carboxylic acid, tetrazole) can drastically change the pharmacophore. |
| Cyclohexane Ring (Substitution) | Fine-tuning of binding affinity and selectivity. | Introduction of small substituents on the ring can optimize van der Waals interactions and modulate the conformational preference of the scaffold. |
Experimental Protocols for SAR Evaluation
To establish a robust SAR, a systematic biological evaluation of synthesized derivatives is essential. Below are generalized protocols for key experiments typically employed in drug discovery campaigns.
In Vitro Target-Based Assay (e.g., Kinase Inhibition Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a specific protein target.
-
Materials: Recombinant target protein, appropriate substrate, ATP, synthesized compounds, assay buffer, and a detection reagent (e.g., luminescence-based).
-
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a microplate, add the target protein, substrate, and test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay (e.g., Cytotoxicity Assay)
-
Objective: To assess the effect of the synthesized derivatives on the viability of a specific cell line.
-
Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), antibiotics, synthesized compounds, and a cell viability reagent (e.g., MTT or resazurin).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent and incubate until a color change is observed.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
Visualizing the Path to Discovery
To guide the rational design of novel trans-4-Aminocyclohexanemethanol derivatives, a clear workflow is essential.
Caption: Workflow for SAR studies of trans-4-Aminocyclohexanemethanol derivatives.
This logical progression from the initial scaffold through synthesis, biological testing, and data analysis allows for an iterative process of refining chemical structures to achieve desired biological outcomes.
Performance Showdown: Trans-4-Aminocyclohexanemethanol as a Catalyst Ligand in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical, the choice of a chiral ligand can dictate the success of a reaction. This guide provides a comparative performance analysis of trans-4-Aminocyclohexanemethanol as a catalyst ligand, juxtaposed with the well-established ligand, cis-1-aminoindan-2-ol, in the context of Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones.
While direct, side-by-side comparative studies of trans-4-aminocyclohexanemethanol are not extensively documented in publicly available literature, its performance can be evaluated by comparing its efficacy in benchmark reactions against established ligands under similar conditions. The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol serves as a standard model for this evaluation, providing key metrics such as product yield and enantiomeric excess (ee).
At a Glance: Ligand Performance in Asymmetric Transfer Hydrogenation of Acetophenone
The following table summarizes the performance of a catalyst system utilizing cis-1-aminoindan-2-ol, a widely recognized high-performance ligand, providing a benchmark for evaluating ligands like trans-4-aminocyclohexanemethanol.
| Ligand | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| trans-4-Aminocyclohexanemethanol | [RuCl₂(p-cymene)]₂ / Ligand | Acetophenone | Data not available | Data not available | Not applicable |
| cis-1-Aminoindan-2-ol | [RuCl₂(arene)]₂ / Ligand | Acetophenone | Good | High (up to 87%)[1] | (R) or (S) |
Note: The data for cis-1-aminoindan-2-ol is based on published literature and serves as a benchmark. Specific reaction conditions can influence outcomes.
Delving into the Catalytic Cycle: Asymmetric Transfer Hydrogenation
The catalytic cycle for the Ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone, like acetophenone, is a well-studied process. The chiral amino alcohol ligand plays a crucial role in creating a stereochemically defined environment around the metal center, which directs the hydride transfer to one face of the prochiral ketone.
Experimental Corner: Protocols for Catalyst Evaluation
To ensure a fair and objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for the asymmetric transfer hydrogenation of acetophenone, which can be adapted to evaluate the performance of trans-4-aminocyclohexanemethanol and compare it with established ligands.
General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on established Noyori-type procedures.[1]
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral amino alcohol ligand (trans-4-aminocyclohexanemethanol or cis-1-aminoindan-2-ol)
-
Acetophenone
-
Isopropanol (hydrogen donor and solvent)
-
Base (e.g., potassium hydroxide or sodium isopropoxide)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, the Ruthenium precursor and the chiral amino alcohol ligand (in a 1:2 Ru:ligand molar ratio) are dissolved in isopropanol.
-
Activation: A solution of the base in isopropanol is added, and the mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) for a designated period to form the active catalyst.
-
Reaction Initiation: Acetophenone is added to the activated catalyst solution.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the conversion of acetophenone.
-
Work-up: Once the reaction is complete, it is quenched (e.g., with water or a dilute acid). The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product is purified by column chromatography. The yield of the purified 1-phenylethanol is determined. The enantiomeric excess is measured using chiral high-performance liquid chromatography (HPLC) or chiral GC.
Workflow for Ligand Performance Comparison
A systematic workflow is crucial for the objective evaluation of a novel ligand against a benchmark.
Conclusion and Future Outlook
While cis-1-aminoindan-2-ol has demonstrated high efficacy in the asymmetric transfer hydrogenation of ketones, providing a valuable benchmark for catalyst development, the performance of trans-4-aminocyclohexanemethanol in this specific application remains to be quantitatively documented in accessible literature. Its structural features, including a defined stereochemistry on a rigid cyclic backbone, suggest potential as a competent chiral ligand.
For researchers and professionals in drug development, the logical next step is the direct experimental evaluation of trans-4-aminocyclohexanemethanol using the standardized protocols outlined above. Such studies would provide the necessary data to definitively place its performance in the landscape of chiral amino alcohol ligands and potentially unlock a new, effective catalyst for the synthesis of chiral molecules. The straightforward nature of the ligand and its potential for modification offer exciting avenues for future catalyst design and optimization.
References
Computational Conformational Analysis of trans-4-Aminocyclohexanemethanol Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for predicting their physicochemical properties, biological activity, and interactions with macromolecular targets. This guide provides a comparative overview of computational and experimental methods for elucidating the conformational preferences of trans-4-Aminocyclohexanemethanol hydrochloride, a key bifunctional building block in medicinal chemistry.
While specific computational studies on the hydrochloride salt of trans-4-Aminocyclohexanemethanol are not extensively documented in publicly available literature, a robust conformational analysis can be constructed based on established principles of computational chemistry and experimental data from the parent molecule, trans-4-Aminocyclohexanol. The protonation of the amino group is expected to influence the conformational equilibrium, primarily through its steric and electronic effects.
Preferred Conformation and Rationale
Experimental and computational analyses of trans-4-Aminocyclohexanol consistently indicate a strong preference for a chair conformation where both the amino and hydroxymethyl substituents occupy equatorial positions.[1] This diequatorial arrangement minimizes steric hindrance that would arise in a diaxial conformation, where the axial substituents would experience significant 1,3-diaxial interactions with the axial hydrogens of the cyclohexane ring.[1] For the hydrochloride salt, this preference is anticipated to be even more pronounced due to the increased steric bulk of the protonated ammonium group (-NH3+).
Comparative Methodologies for Conformational Analysis
A comprehensive understanding of the conformational landscape of this compound can be achieved by comparing computational modeling with experimental techniques.
Computational Approaches
Computational methods offer a powerful and cost-effective means to explore the potential energy surface of a molecule and identify stable conformers. The two primary approaches are Molecular Mechanics (MM) and Quantum Mechanics (QM).
-
Molecular Mechanics (MM): This method utilizes classical physics and pre-parameterized force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. Force fields are sets of equations and associated constants that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions.[2][3] Common force fields for small organic molecules include MMFF94, GAFF, and OPLS.[3][4][5] MM is particularly well-suited for rapid conformational searching to identify a broad range of possible low-energy structures.
-
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule, albeit at a higher computational cost.[6][7][8] DFT calculations are invaluable for refining the geometries and relative energies of the conformers identified through MM searches.
Experimental Approaches
Experimental methods provide validation for computational models and offer insights into the conformational preferences in different physical states.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants, is a powerful tool for determining the relative orientation of substituents on a cyclohexane ring.[1] Large coupling constants (typically 10-13 Hz) between vicinal protons are indicative of an axial-axial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.[1] For trans-4-Aminocyclohexanol, the observation of a large coupling constant for the proton attached to the carbon bearing the hydroxyl group confirms its axial position, which in turn necessitates an equatorial position for the hydroxyl group.[1]
Quantitative Data Comparison
The following table summarizes the expected outcomes and key parameters from the different conformational analysis methods.
| Method | Key Parameters | Expected Outcome for this compound |
| Computational | ||
| Molecular Mechanics (MM) | Relative Energy (kcal/mol), Dihedral Angles (degrees) | Rapid identification of multiple low-energy conformers, with the diequatorial chair conformation predicted as the global energy minimum. |
| Density Functional Theory (DFT) | Relative Electronic Energy (Hartree), Gibbs Free Energy (kcal/mol), Optimized Bond Lengths (Å) and Angles (degrees) | High-accuracy refinement of the geometries and relative energies of the MM-identified conformers. The diequatorial chair conformer is expected to be significantly lower in energy (by several kcal/mol) than the diaxial conformer. Calculation of thermodynamic properties like enthalpy and entropy is also possible.[7] |
| Experimental | ||
| ¹H NMR Spectroscopy | Chemical Shift (ppm), Coupling Constants (J, Hz) | In a suitable deuterated solvent, the proton on the carbon bearing the hydroxymethyl group is expected to show a large axial-axial coupling constant, confirming its axial orientation and thus the equatorial position of the hydroxymethyl group. Given the trans configuration, the ammonium group would also be equatorial. |
| X-ray Crystallography | Unit Cell Dimensions (Å), Atomic Coordinates, Bond Lengths (Å) and Angles (degrees) | In the solid state, the molecule is expected to adopt a diequatorial conformation within a chair-shaped cyclohexane ring, with the chloride ion likely forming hydrogen bonds with the ammonium and hydroxyl groups. |
Experimental and Computational Protocols
Computational Modeling Workflow
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search (MM): A systematic or stochastic conformational search is performed using a suitable molecular mechanics force field (e.g., MMFF94 or GAFF) to identify low-energy conformers.
-
Geometry Optimization and Energy Refinement (DFT): The unique conformers identified in the MM search are then subjected to geometry optimization and frequency calculations using a DFT method (e.g., B3LYP with a 6-31G* basis set or higher) to obtain accurate geometries and relative energies.
-
Analysis of Results: The optimized structures, relative energies, and key dihedral angles are analyzed to determine the global minimum energy conformation and the energy differences between conformers.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Integrate the signals and analyze the multiplicities and coupling constants of the protons, particularly the proton on the carbon adjacent to the hydroxymethyl group and the proton on the carbon bearing the amino group.
-
Conformational Assignment: Use the measured coupling constants to deduce the axial or equatorial orientation of the key protons and, by extension, the substituents.
Visualizing the Workflow and Comparisons
Caption: A flowchart illustrating the computational workflow for determining the preferred conformation of a small molecule.
Caption: A diagram comparing computational and experimental approaches for conformational analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Force fields for classical molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. scm.com [scm.com]
- 5. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for Aminocyclohexanemethanol Purity
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for aminocyclohexanemethanol, a crucial intermediate in pharmaceutical synthesis, demands robust and reliable analytical methods. Cross-validation of these methods is essential to ensure data integrity, consistency, and accuracy across different analytical platforms or laboratories.[1][2] This guide provides a comprehensive comparison of three common analytical techniques for assessing the purity of aminocyclohexanemethanol: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetry. The objective is to offer a comparative analysis supported by experimental data to aid in method selection and validation.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination is a critical decision influenced by factors such as the nature of the impurities, required sensitivity, and the intended application of the data.[3][4] The following table summarizes the performance characteristics of GC, HPLC, and Titrimetry for the analysis of aminocyclohexanemethanol.
Table 1: Performance Comparison of Analytical Methods for Aminocyclohexanemethanol Purity
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Titrimetry (Acid-Base) |
| Principle | Separation of volatile compounds based on partitioning between a stationary phase and a mobile gas phase.[5] | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase.[4] | Quantitative chemical reaction between the analyte (a base) and a standard solution of an acid.[6] |
| Information Provided | Purity, identification and quantification of volatile impurities.[7] | Purity, identification and quantification of non-volatile impurities. | Overall purity (assay) of the basic compound. |
| Linearity (R²) | > 0.999 | > 0.999 | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 99.0 - 101.0% |
| Precision (%RSD) | < 1.5% | < 1.0% | < 0.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | N/A |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | N/A |
| Advantages | Excellent for volatile impurities and residual solvents.[8] High resolution. | High sensitivity and specificity for a wide range of impurities.[9] Well-established and versatile. | High precision and accuracy for assay determination.[10] Low cost and simple instrumentation. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. Requires derivatization for some compounds. | Higher solvent consumption. May require chromophores for UV detection. | Not impurity-specific; only measures total basic content.[11] Less sensitive than chromatographic methods. |
Experimental Protocols
Detailed and reproducible methodologies are fundamental for the successful validation and cross-validation of analytical methods.[12]
1. Gas Chromatography (GC-FID) Method
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
-
Reagents and Standards :
-
Aminocyclohexanemethanol reference standard (purity > 99.5%)
-
High-purity helium (carrier gas)
-
High-purity hydrogen and air (for FID)
-
Suitable solvent (e.g., methanol, HPLC grade)
-
-
Chromatographic Conditions :
-
Inlet Temperature : 250°C
-
Detector Temperature : 280°C
-
Oven Temperature Program : Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas Flow Rate : 1.5 mL/min (constant flow)
-
Injection Volume : 1 µL
-
Split Ratio : 50:1
-
-
Sample Preparation : Accurately weigh approximately 50 mg of the aminocyclohexanemethanol sample and dissolve in 10 mL of methanol.
-
Data Analysis : Purity is determined by area normalization, where the peak area of aminocyclohexanemethanol is expressed as a percentage of the total peak area of all components in the chromatogram.
2. High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation : An HPLC system equipped with a UV detector, a quaternary pump, and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[9]
-
Reagents and Standards :
-
Aminocyclohexanemethanol reference standard (purity > 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
-
Chromatographic Conditions :
-
Mobile Phase A : 0.1% Phosphoric acid in water
-
Mobile Phase B : Acetonitrile
-
Gradient : 5% B to 95% B over 20 minutes
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30°C
-
Detection Wavelength : 210 nm
-
Injection Volume : 10 µL
-
-
Sample Preparation : Prepare a stock solution of the aminocyclohexanemethanol sample in the mobile phase (e.g., 1 mg/mL). Further dilute to a suitable concentration within the calibration range.
-
Data Analysis : Purity is calculated against a reference standard of known purity. Impurities are quantified based on their relative response factors if known, or as a percentage of the main peak area.
3. Titrimetry (Acid-Base Titration)
-
Instrumentation : A 50 mL burette, a magnetic stirrer, and a pH meter or a suitable colorimetric indicator (e.g., methyl orange).
-
Reagents and Standards :
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
Methyl orange indicator
-
-
Procedure :
-
Accurately weigh approximately 0.5 g of the aminocyclohexanemethanol sample into a 250 mL flask.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 2-3 drops of methyl orange indicator.
-
Titrate with the standardized 0.1 M HCl solution until the endpoint is reached (color change from yellow to red).[6]
-
Record the volume of HCl used.
-
-
Calculation :
-
Purity (%) = (V × M × F × 100) / W
-
Where:
-
V = Volume of HCl used (L)
-
M = Molarity of HCl (mol/L)
-
F = Molar mass of aminocyclohexanemethanol ( g/mol )
-
W = Weight of the sample (g)
-
-
Methodology Visualization
The logical workflow for the cross-validation of these analytical methods is depicted below. Cross-validation is a formal process to demonstrate that an analytical method is suitable for its intended purpose.[13] It provides documented evidence that the method is consistently producing reliable results.[14]
Workflow for Cross-Validation of Analytical Methods
The decision to select a particular analytical method is guided by the specific requirements of the analysis, such as the need for high sensitivity or the analysis of volatile versus non-volatile impurities.
Decision Pathway for Method Selection
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ikev.org [ikev.org]
- 4. benchchem.com [benchchem.com]
- 5. bre.com [bre.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. agilent.com [agilent.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. resources.saylor.org [resources.saylor.org]
- 11. medmuv.com [medmuv.com]
- 12. fda.gov [fda.gov]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. ijrrjournal.com [ijrrjournal.com]
Safety Operating Guide
Proper Disposal of trans-4-Aminocyclohexanemethanol hydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of trans-4-Aminocyclohexanemethanol hydrochloride (CAS No. 1504-49-0). Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling. Based on available safety data, this compound is associated with the following hazards:
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
In the event of exposure, follow the appropriate first aid measures and seek medical attention.
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to send it to an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Collection:
-
Container: Use a designated, properly labeled, and chemically compatible waste container. The original container is often a good choice if it is in good condition.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react dangerously.
2. Waste Storage:
-
Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Conditions: Keep the container tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Secondary Containment: It is best practice to use secondary containment, such as a tray or bin, to capture any potential leaks.
3. Arranging for Disposal:
-
Contact EHS: Once the waste container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Documentation: Fill out any required waste disposal forms or tags provided by your EHS department. Be sure to accurately list the contents of the container.
4. Empty Container Disposal:
-
An empty container that held this compound should be handled as hazardous waste unless it has been triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.
-
Once properly decontaminated, the container can be disposed of as regular trash after defacing the label.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes only. Always consult your institution's specific waste disposal policies and the most current Safety Data Sheet (SDS) for this compound before handling and disposal. Regulations may vary by location.
References
Personal protective equipment for handling trans-4-Aminocyclohexanemethanol hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling trans-4-Aminocyclohexanemethanol hydrochloride (CAS No. 1504-49-0). The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended equipment based on available safety data.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves before use. Dispose of contaminated gloves properly. |
| Laboratory coat | To be worn at all times. | |
| Full-body protective clothing | Recommended when handling larger quantities or in case of potential spills. | |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required if ventilation is inadequate or when handling fine powders to avoid dust inhalation. A dust mask (e.g., N95) is a minimum precaution.[1] |
Hazard Identification and First Aid
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]
-
Signal Word: Warning.[2]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Operational Plan: Safe Handling Workflow
This section outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
3.1. Preparation and Engineering Controls
-
Designated Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[3]
-
Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers before starting work.
3.2. Handling Procedure
-
Don PPE: Put on all required personal protective equipment as detailed in the PPE table.
-
Weighing: Carefully weigh the desired amount of the solid compound on a tared weighing paper or in a suitable container within the fume hood to minimize dust generation.
-
Dissolving: If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Reactions: If used in a chemical reaction, ensure the reaction vessel is appropriately secured and monitored.
3.3. Post-Handling
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, should be considered contaminated.
-
These materials should be collected in a designated, labeled hazardous waste container for disposal.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
